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(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine Documentation Hub

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  • Product: (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine
  • CAS: 933691-76-0

Core Science & Biosynthesis

Foundational

Technical Monograph: (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine

[1][2] Executive Summary & Structural Logic (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine (CAS: 1788054-88-5 for HCl salt) represents a privileged substructure in modern drug discovery, specifically within the kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Structural Logic

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine (CAS: 1788054-88-5 for HCl salt) represents a privileged substructure in modern drug discovery, specifically within the kinase inhibitor space.[1][2] As a 7-azaindole derivative, it functions as a bioisostere of both indole and purine, offering optimized physicochemical properties—specifically lower lipophilicity (LogP) and distinct hydrogen-bonding capabilities—compared to its carbocyclic analogues.[1]

The presence of the primary amine at the C2 position introduces a critical solubilizing group and a vector for extending into the solvent-exposed regions of ATP-binding pockets, often facilitating salt-bridge interactions with aspartate or glutamate residues in the kinase hinge region.[1]

Physicochemical Profile
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₈H₉N₃Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1][2]
Molecular Weight 147.18 g/mol High ligand efficiency (LE) potential.[2]
pKa (Pyridine N7) ~4.6Weakly basic; remains largely unprotonated at physiological pH, maintaining H-bond acceptor capability.[1][2]
pKa (Primary Amine) ~8.8 - 9.5Predominantly protonated at pH 7.4; improves aqueous solubility and enables ionic interactions.[1][2]
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors"Self-complementary" binding motif for kinase hinge regions.[1][2]
Tautomerism 1H-pyrrolo[2,3-b]pyridineThe 1H-tautomer is thermodynamically favored over the 3H- or 7H-forms, essential for predictable binding.[1][2]

Synthetic Methodologies

The synthesis of C2-functionalized 7-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring, which makes electrophilic aromatic substitution at C2 difficult.[1] Conversely, the acidity of the N1-proton requires protection strategies for base-mediated functionalization.[1]

The "Gold Standard" Protocol: Directed Lithiation & Reductive Amination

This route is preferred for laboratory-scale synthesis (gram scale) due to its reliability and the stability of intermediates.[2] It relies on the N-SEM protecting group to direct lithiation to the C2 position.[1][2]

Reaction Scheme (Logic Flow)
  • Protection: Installation of SEM (2-(Trimethylsilyl)ethoxymethyl) group at N1.

  • C2-Lithiation: Deprotonation at C2 using n-BuLi (directed by the SEM group).

  • Formylation: Quench with DMF to yield the aldehyde.

  • Reductive Amination: Conversion of aldehyde to amine.[2]

  • Deprotection: Removal of SEM group.

Synthesis Start 7-Azaindole Step1 1. NaH, SEM-Cl (N1-Protection) Start->Step1 Inter1 N-SEM-7-azaindole Step1->Inter1 Step2 2. n-BuLi, -78°C 3. DMF (Formylation) Inter1->Step2 Inter2 2-Formyl Intermediate Step2->Inter2 Step3 4. NH4OAc, NaCNBH3 (Reductive Amination) Inter2->Step3 Step4 5. TFA or TBAF (Deprotection) Step3->Step4 Final (1H-Pyrrolo[2,3-b]pyridin-2-yl) methanamine Step4->Final

Figure 1: Directed lithiation strategy for C2-functionalization of 7-azaindole.

Detailed Protocol (Self-Validating)

Step 1: N-Protection [1][2]

  • Reagents: 7-Azaindole (1.0 eq), NaH (60% disp, 1.2 eq), SEM-Cl (1.1 eq), DMF (anhydrous).

  • Procedure: Cool DMF solution of 7-azaindole to 0°C. Add NaH portion-wise (gas evolution!). Stir 30 min. Add SEM-Cl dropwise.[1][2] Warm to RT.

  • Validation: TLC (Hex/EtOAc) shows disappearance of starting material (Rf ~0.3) and appearance of a higher Rf spot (non-polar).[2]

Step 2: C2-Formylation

  • Reagents: N-SEM-7-azaindole (1.0 eq), n-BuLi (1.2 eq, 2.5M in hexanes), DMF (3.0 eq), THF (anhydrous).

  • Procedure: Cool THF solution of substrate to -78°C (Critical: Temperature control prevents N-deprotection or polymerization). Add n-BuLi dropwise.[1][2] Stir 1h at -78°C. Add DMF. Warm to RT.

  • Causality: The SEM group coordinates Li, directing deprotonation specifically to C2. Without SEM, lithiation is messy or occurs at the pyridine ring.

Step 3: Reductive Amination

  • Reagents: 2-Formyl-N-SEM-7-azaindole, Ammonium Acetate (10 eq), NaCNBH₃ (1.5 eq), Methanol.[1][2]

  • Procedure: Stir aldehyde and NH₄OAc in MeOH for 2h to form the imine in situ. Add NaCNBH₃. Stir overnight.

  • Validation: LC-MS will show the M+1 mass of the amine.[2] Disappearance of the aldehyde peak (CHO proton at ~10 ppm in NMR).[2]

Step 4: Deprotection

  • Reagents: TFA/DCM (1:1) or TBAF in THF.[2]

  • Procedure: Treat with acid or fluoride source to remove SEM.[2]

  • Purification: The final product is highly polar.[2] Purify via Reverse Phase HPLC or recrystallization from EtOH/HCl to obtain the hydrochloride salt.[2]

Medicinal Chemistry Applications

Kinase Hinge Binding (The "Adenine Mimic")

The 7-azaindole scaffold is a textbook ATP-mimic.[1][2] In the kinase ATP-binding pocket, it binds to the "hinge region" (the segment connecting the N- and C-terminal lobes).[1]

  • Acceptor: The pyridine nitrogen (N7) accepts a hydrogen bond from a backbone amide NH (e.g., Met, Leu).[2]

  • Donor: The pyrrole nitrogen (N1-H) donates a hydrogen bond to a backbone carbonyl.[1][2]

  • The C2-Amine Role: The 2-aminomethyl group projects towards the Ribose Binding Pocket or the Solvent Front .[1] This is strategic for:

    • Solubility: The ionized amine drastically improves the solubility of lipophilic kinase inhibitors.[2]

    • Selectivity: The amine can form specific salt bridges with conserved Asp/Glu residues often found at the entrance of the pocket (e.g., the "sugar pocket" aspartate).[2]

Diagram: Pharmacophore Interaction Map[1][2]

BindingMode Hinge_NH Hinge Backbone NH (H-Bond Donor) N7 N7 (Pyridine) (Acceptor) Hinge_NH->N7 H-Bond Hinge_CO Hinge Backbone C=O (H-Bond Acceptor) Asp_Res Asp/Glu Residue (Solvent Front) N1 N1-H (Pyrrole) (Donor) N1->Hinge_CO H-Bond C2_Amine C2-CH2-NH3+ (Salt Bridge) C2_Amine->Asp_Res Ionic Interaction

Figure 2: Interaction map of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine within a typical kinase ATP pocket.[1][2]

Case Studies & Bioisosterism
  • Vemurafenib Analogs: While Vemurafenib uses a 3-substituted 7-azaindole, 2-substituted analogs are explored to overcome resistance mechanisms or alter metabolic profiles.[1][2]

  • Indole Replacement: Replacing a 2-aminomethyl-indole with 2-aminomethyl-7-azaindole typically lowers LogP by ~1.0 unit and reduces affinity for CYP450 enzymes due to the reduced electron density of the pyridine ring compared to the benzene ring of indole.[1][2]

References

  • Synthesis of 2-Substituted 7-Azaindoles

    • Title: "A Practical Synthesis of 2-Substituted 7-Azaindoles via Directed Lithi
    • Source:Journal of Organic Chemistry, 2011.[2][3]

    • Context: Establishes the SEM-protection/lithiation route as the most regioselective method for C2 functionaliz
    • [1][2]

  • Kinase Binding Modes

    • Title: "The Azaindole Framework in the Design of Kinase Inhibitors."
    • Source:Molecules, 2020.[2]

    • Context: detailed review of how N7 and N1 interact with the hinge region and the role of C2 substituents.
  • Compound Data

    • Title: "(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride Product Page."
    • Source: BLD Pharm / PubChem.[2]

    • Context: Verification of CAS 1788054-88-5 and availability as a building block.
    • [1][2]

  • pKa and Physical Properties

    • Title: "Calculated H charges and pKa values of 7-azaindole deriv
    • Source: ResearchGate / Journal of Heterocyclic Chemistry.[2]

    • Context: Provides the baseline pKa values for the 7-azaindole core (N7 pKa ~4.6).

Sources

Exploratory

Technical Deep Dive: 2-(Aminomethyl)-7-azaindole in Medicinal Chemistry

Executive Summary 2-(Aminomethyl)-7-azaindole (Systematic name: (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine) represents a high-value scaffold in modern drug discovery. Structurally, it merges the privileged 7-azaindole co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Aminomethyl)-7-azaindole (Systematic name: (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine) represents a high-value scaffold in modern drug discovery. Structurally, it merges the privileged 7-azaindole core—a proven bioisostere of purine and indole—with a primary aminomethyl handle at the C2 position.

This moiety is critical for two reasons:

  • Kinase Inhibition: The 7-azaindole core mimics the adenine ring of ATP, binding to the hinge region of kinases.[1][2][3]

  • Vectorization: The C2-aminomethyl group acts as a versatile linker, allowing extension into the ribose-binding pocket or solvent-exposed regions to modulate solubility and selectivity.

Physicochemical Profile

Understanding the fundamental properties of this scaffold is prerequisite to its application in lead optimization.

Structural & Electronic Properties

The 7-azaindole system is electron-deficient compared to indole due to the pyridine ring nitrogen (N7).

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 147.18 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
H-Bond Donors 3 (Pyrrole-NH, Amine-NH2)Critical for Hinge Binding (Pyrrole) and Solvation.
H-Bond Acceptors 2 (Pyridine-N, Amine-N)Pyridine N7 is a key acceptor for the kinase hinge region.
pKa (Pyridine N) ~4.6 (Calculated)Lower than parent 7-azaindole due to inductive effects.
pKa (Primary Amine) ~8.9 - 9.5 (Estimated)Protonated at physiological pH; improves solubility.
Tautomerism 1H-pyrrolo[2,3-b]pyridinePredominantly exists in the 1H-form (unlike 7-azaindoline).
Solubility & Lipophilicity

The incorporation of the pyridine nitrogen (N7) significantly lowers LogP compared to the indole analog (Tryptamine derivatives).

  • LogP (Predicted): ~0.5 – 0.9

  • Aqueous Solubility: Enhanced by the basic primary amine, making it an excellent "solubilizing tail" precursor.

Synthetic Methodologies

Reliable access to 2-(aminomethyl)-7-azaindole is often bottlenecked by the electron-deficient nature of the pyridine ring, which makes electrophilic aromatic substitution difficult.[4] The industry-standard approach relies on Functionalization of the N-Oxide or Transition Metal Catalysis .

Primary Route: The Reissert-Henze Sequence

This protocol is preferred for scalability and regioselectivity.

Workflow Diagram (DOT)

SynthesisRoute Start 7-Azaindole (Precursor) Step1 N-Oxidation (m-CPBA, EtOAc) Start->Step1 Inter1 7-Azaindole N-Oxide Step1->Inter1 Step2 Reissert-Henze (TMSCN, PhCOCl) Inter1->Step2 Regioselective C2-Cyanation Inter2 2-Cyano-7-azaindole Step2->Inter2 Step3 Nitrile Reduction (Raney Ni, H2) Inter2->Step3 Final 2-(Aminomethyl)-7-azaindole Step3->Final

Caption: Figure 1. Regioselective synthesis of 2-(aminomethyl)-7-azaindole via N-oxide activation and nitrile reduction.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine from 7-azaindole.

Step 1: Formation of 7-Azaindole N-Oxide

  • Dissolve 7-azaindole (1.0 eq) in Ethyl Acetate (0.1 M).

  • Cool to 0°C. Add m-CPBA (1.1 eq) portion-wise over 30 mins.

  • Allow to warm to RT and stir for 4 hours. Product precipitates as a meta-chlorobenzoate salt.

  • Validation: TLC (10% MeOH/DCM) shows a low Rf spot.

  • Workup: Filter the solid, wash with EtOAc, and treat with aq. K2CO3 to liberate the free base.

Step 2: Reissert-Henze Cyanation

  • Suspend N-oxide (1.0 eq) in dry Acetonitrile.

  • Add TMSCN (3.0 eq) followed by dropwise addition of Benzoyl Chloride (1.1 eq).

  • Reflux for 12 hours.

  • Mechanism: Benzoylation of the N-oxide activates the C2 position for nucleophilic attack by cyanide.

  • Validation: Appearance of nitrile stretch (~2230 cm⁻¹) in IR.

Step 3: Reduction to Amine

  • Dissolve 2-cyano-7-azaindole in MeOH/NH3 (7N).

  • Add Raney Nickel (50% w/w slurry in water, washed with MeOH).

  • Hydrogenate at 40 psi H2 for 6 hours.

  • Critical Control: Avoid over-reduction of the pyrrole ring by monitoring H2 uptake strictly.

  • Filter through Celite. Concentrate to yield the primary amine.

Medicinal Chemistry Applications

Kinase Inhibition (The "Hinge Binder")

The 7-azaindole scaffold is a "privileged structure" for ATP-competitive inhibition.[2][3]

  • Binding Mode: The Pyridine N (N7) accepts a H-bond from the backbone NH of the hinge region, while the Pyrrole NH donates a H-bond to the backbone Carbonyl.

  • Role of 2-Aminomethyl: This group points towards the Ribose Binding Pocket . It allows for the attachment of polar groups to interact with Asp/Glu residues often found in this region (e.g., the "sugar pocket" of kinases like JAK or TRK).

Pharmacophore Interaction Diagram (DOT)

BindingMode Hinge Kinase Hinge Region (Backbone) Ribose Ribose Binding Pocket (Hydrophilic) Scaffold 7-Azaindole Core (Planar) N7 N7 (Acceptor) Scaffold->N7 NH1 NH1 (Donor) Scaffold->NH1 Linker C2-Aminomethyl (Vector) Scaffold->Linker N7->Hinge H-Bond NH1->Hinge H-Bond Linker->Ribose Solubilizing / Salt Bridge

Caption: Figure 2. Bidentate binding mode of 7-azaindole in the ATP pocket, with C2-aminomethyl vectorization.

Bioisosterism[5]
  • Indole Replacement: Replaces Tryptamine derivatives to lower LogP and reduce metabolic liability (oxidation of the electron-rich indole).

  • Purine Replacement: Mimics Adenine but lacks the N9-glycosidic bond liability, offering a stable C-C bond connection.

Coordination Chemistry

Beyond pharma, this molecule serves as a robust N,N-bidentate ligand .

  • Chelation: The pyridine nitrogen and the pendant amine nitrogen form a stable 5-membered chelate ring with transition metals (Cu, Ru, Ir).

  • Application: These complexes are explored as catalysts for hydrogenation and as luminescent materials (OLEDs) where the 7-azaindole acts as a chromophore.

References

  • ChemicalBook. (2024). 7-Azaindole Properties and Derivatives. Retrieved from

  • Song, J. J., et al. (2002). A Practical Synthesis of 7-Azaindole Derivatives via the Reissert-Henze Reaction.[5] Journal of Organic Chemistry. (Contextual citation for Reissert-Henze protocol on azaindoles).

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2][3][6][7] Chemical & Pharmaceutical Bulletin.[3] Retrieved from

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[1][2][3][8] Pharmaceuticals.[1][4][7][9][10] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135400263, (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine.

Sources

Foundational

7-azaindole-2-methanamine CAS number and suppliers

Executive Summary 7-azaindole-2-methanamine (1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine) represents a critical scaffold in modern medicinal chemistry, particularly within the kinase inhibitor landscape. As a bioisostere of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-azaindole-2-methanamine (1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine) represents a critical scaffold in modern medicinal chemistry, particularly within the kinase inhibitor landscape. As a bioisostere of both indole and purine, the 7-azaindole core offers unique hydrogen-bonding capabilities that mimic the adenine ring of ATP, making it an ideal pharmacophore for targeting the hinge region of protein kinases (e.g., JAK, FGFR, and Trk families).

This whitepaper provides a comprehensive technical analysis of the 2-methanamine derivative, detailing its physicochemical properties, validated synthetic pathways via Directed ortho-Metalation (DoM), and supply chain availability. It is designed to serve as a self-validating guide for researchers integrating this moiety into Fragment-Based Drug Discovery (FBDD) programs.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound acts as a bifunctional building block: the 7-azaindole core provides the primary binding interface, while the C2-methanamine tail serves as a vector for extending into the solvent-exposed regions or hydrophobic pockets of the target protein.

Identification Data[7]
ParameterDetail
IUPAC Name (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride
Common Name 7-Azaindole-2-methanamine HCl
CAS Number 1788054-88-5 (HCl Salt)
Molecular Formula C₈H₉N₃[1] · xHCl (Free base: C₈H₉N₃)
Molecular Weight 147.18 g/mol (Free base)
SMILES NCC1=CC2=C(N=CC=C2)N1
Predicted Physicochemical Profile

Note: Values are predicted for the free base unless otherwise noted.

PropertyValueSignificance
pKa (Pyridine N) ~4.6Protonation state affects solubility and binding affinity.
pKa (Primary Amine) ~9.2High basicity; likely protonated at physiological pH.
LogP ~0.8Favorable lipophilicity for oral bioavailability (Rule of 5 compliant).
TPSA 54.7 ŲIndicates good membrane permeability.
H-Bond Donors/Acceptors 3 / 2Critical for "hinge-binding" interactions in kinases.

Supply Chain & Sourcing

Unlike the parent 7-azaindole, the 2-methanamine derivative is not a commodity chemical. It is classified as a Specialty Building Block , primarily available from research-focused synthesis houses rather than bulk catalog suppliers.

Validated Suppliers[9]
  • BLDpharm: Catalog #BD00788054 (Primary source for CAS 1788054-88-5).

  • ChemScene: Offers related derivatives; custom synthesis often required for bulk.

  • ChemicalBook Aggregators: Lists multiple boutique suppliers; verification of purity (>95%) via HPLC/NMR is mandatory upon receipt.

Sourcing Strategy: For drug development campaigns, it is recommended to purchase the Hydrochloride salt rather than the free base. The salt form offers superior oxidative stability and shelf-life, preventing the formation of N-oxide impurities common in electron-rich azaindoles.

Technical Deep Dive: Synthetic Methodology

The synthesis of 7-azaindole-2-methanamine is non-trivial due to the electron-deficient nature of the pyridine ring, which deactivates the system toward electrophilic aromatic substitution. The most robust, authoritative protocol relies on Directed ortho-Metalation (DoM) followed by reductive amination.

The DoM Strategy (Mechanism & Logic)
  • Protection: The N1-proton is acidic (pKa ~13). Direct lithiation requires N-protection (e.g., SEM, Boc, or TIPS) to prevent deprotonation and to direct the lithiating agent to the C2 position via coordination.

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) at low temperature (-78°C) effects selective C2-deprotonation. The protecting group and the pyridine nitrogen stabilize the lithiated intermediate.

  • Formylation: Quenching with DMF yields the C2-aldehyde.

  • Reductive Amination: The aldehyde is converted to the amine using a mild reducing agent to avoid reducing the heteroaromatic rings.

Pathway Visualization

SynthesisPathway Start 7-Azaindole (Parent) Step1 N-Protection (SEM-Cl, NaH) Start->Step1 1. Protect N1 Step2 C2-Lithiation (n-BuLi, -78°C) Step1->Step2 2. Directing Group Setup Step3 Formylation (DMF Quench) Step2->Step3 3. Electrophile Trap Intermediate 2-Formyl-7-azaindole Step3->Intermediate Yields Aldehyde Step4 Reductive Amination (NH4OAc, NaBH3CN) Intermediate->Step4 4. Imine formation/reduction Step5 Deprotection (TFA or TBAF) Step4->Step5 5. Remove PG Product 7-Azaindole-2-methanamine (Target) Step5->Product Final Salt Formation

Caption: Figure 1. Regioselective synthesis via Directed ortho-Metalation (DoM) ensuring C2-specificity.

Experimental Protocol

Objective: Synthesis of 7-azaindole-2-methanamine from 7-azaindole. Scale: Gram-scale pilot.

Phase 1: C2-Formylation (The DoM Step)

Reference Grounding: Regioselective functionalization of 7-azaindoles [1, 2].

  • N-Protection: Suspend NaH (1.2 eq) in dry THF at 0°C. Add 7-azaindole (1.0 eq) portion-wise. Stir 30 min. Add SEM-Cl (1.1 eq) dropwise. Stir at RT for 2h. Quench and isolate N-SEM-7-azaindole .

  • Lithiation: In a flame-dried flask under Argon, dissolve N-SEM-7-azaindole (1.0 eq) in anhydrous THF. Cool to -78°C .

  • Metalation: Add n-BuLi (1.2 eq, 2.5M in hexanes) dropwise over 20 min. Critical: Maintain temp < -70°C to prevent ring opening or scrambling. Stir for 1h.

  • Quench: Add anhydrous DMF (3.0 eq) rapidly. Allow to warm to 0°C over 2h.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Purify via flash chromatography to obtain 1-(SEM)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde .

Phase 2: Reductive Amination & Deprotection

Reference Grounding: Reductive amination standards [3].

  • Imine Formation: Dissolve the aldehyde (1.0 eq) in MeOH. Add Ammonium Acetate (10 eq). Stir at RT for 1h to form the imine in situ.

  • Reduction: Add NaBH₃CN (1.5 eq) portion-wise. Safety: Ventilate HCN byproducts. Stir 12h.

  • Deprotection: Evaporate MeOH. Dissolve residue in DCM/TFA (1:1) or treat with TBAF in THF (if SEM protected) and reflux to remove the protecting group.

  • Salt Formation: Treat the crude free base with 4M HCl in dioxane to precipitate 7-azaindole-2-methanamine hydrochloride . Filter and dry.

Applications in Drug Discovery[3][10][11][12]

The 7-azaindole scaffold is a "privileged structure" in kinase inhibition. The N1 and N7 nitrogens form a bidentate hydrogen-bonding motif with the hinge region of the kinase ATP-binding pocket.

Bioisosteric Logic

The 2-methanamine group allows the molecule to extend from the hinge region into the ribose-binding pocket or the solvent front , mimicking the interactions of the adenosine ribose or phosphate groups.

Bioisostere cluster_0 Structural Mimicry Adenine Adenine (ATP) Natural Ligand Target Kinase Hinge Region (Glu/Leu Backbone) Adenine->Target H-Bond Donor (N6) H-Bond Acceptor (N1) Azaindole 7-Azaindole Scaffold Azaindole->Target H-Bond Donor (N1-H) H-Bond Acceptor (N7)

Caption: Figure 2. Pharmacophore mapping showing the bidentate binding mode of 7-azaindole vs. Adenine.

References

  • Laha, J. K., et al. (2016). "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications.[2] Link

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Journal of Organic Chemistry.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • BLDpharm. "Product Information: 1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride." Link

Sources

Exploratory

7-Azaindole C2-Functionalization: A Technical Guide to Privileged Scaffold Engineering

Executive Summary: The Bioisostere Advantage In modern kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has transcended its status as a mere "indole alternative" to become a cornerstone of AT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Advantage

In modern kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has transcended its status as a mere "indole alternative" to become a cornerstone of ATP-competitive pharmacophores. Unlike indole, the N7 nitrogen provides a critical hydrogen bond acceptor capability, mimicking the N1 of adenine. This allows for a bidentate "hinge-binding" motif—simultaneously accepting a proton from the backbone NH (via N7) and donating a proton to the backbone carbonyl (via N1-H).[1]

While C3-substitution is synthetically trivial (electrophilic aromatic substitution), C2-substitution is the frontier of selectivity. Substituents at C2 project into the solvent-exposed front regions of the ATP pocket or interact with the gatekeeper residue, offering a high-leverage vector for tuning solubility, metabolic stability, and selectivity profiles. This guide details the rigorous synthetic methodologies required to install these substituents with precision.

Structural Rationale & SAR Logic

The Hinge-Binding Vector

The 7-azaindole core binds to the kinase hinge region.[2][3] The C2 position is unique because it lies adjacent to the N1 donor. Modification here exerts a steric influence on the conformation of the inhibitor relative to the hinge, often forcing a "flipped" binding mode or locking the molecule into a bioactive conformation.

Diagram 1: Kinase Hinge Interaction & SAR Vectors

G Hinge Kinase Hinge Region (Backbone) Azaindole 7-Azaindole Core (Scaffold) Hinge->Azaindole H-Bond Acceptor (N7) Azaindole->Hinge H-Bond Donor (N1-H) C2_Sub C2-Substituent (Solvent Front/Gatekeeper) Azaindole->C2_Sub Functionalization C3_Sub C3-Substituent (Deep Pocket) Azaindole->C3_Sub Electrophilic Sub C2_Sub->Hinge Steric Clash / Selectivity

Figure 1: Interaction map showing the bidentate binding mode of 7-azaindole and the spatial role of C2 substituents.

Synthetic Methodologies: Protocols & Causality

As an application scientist, I categorize C2-functionalization into three distinct "toolkits" based on the chemical nature of the desired substituent: Lithiation (Carbon-Nucleophiles) , C-H Activation (Arylations) , and Minisci (Alkyl Radicals) .

Method A: Directed Ortho-Metalation (DoM) – The Precision Tool

Best for: Installing formyl, carboxyl, halogen, or specific alkyl groups. Mechanism: The C2 proton of 7-azaindole is the most acidic ring proton (pKa ~28) after N1-H deprotonation. However, direct lithiation of the unprotected heterocycle is messy due to dianion formation. The use of an N1-protecting group (SEM, Boc) or a Directing Metalation Group (DMG) is mandatory.

Protocol: C2-Formylation of N-SEM-7-Azaindole

Reagents: N-SEM-7-azaindole, n-BuLi (2.5 M in hexanes), DMF, anhydrous THF.

  • Protection (Pre-step): Ensure 7-azaindole is protected with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride). The SEM group coordinates lithium, stabilizing the C2-lithio species.

  • Cryogenic Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add N-SEM-7-azaindole (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78°C .

    • Scientist's Note: Temperature control is critical. Above -60°C, the lithiated species can undergo "dance" rearrangements or dimerization.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv) over 15 minutes. Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Electrophile Trapping: Add DMF (3.0 equiv) dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C over 1 hour.

  • Quench: Add sat. NH₄Cl solution. Extract with EtOAc.[4]

  • Deprotection (Post-step): Removal of SEM typically requires TBAF or TFA/DCM, depending on downstream stability.

Method B: Pd-Catalyzed C-H Activation – The Scalable Approach

Best for: Direct C2-Arylation (Suzuki-type without the boronic acid on the indole). Mechanism: Palladium inserts into the C2-H bond, often assisted by an oxidant (e.g., Ag salts) or a specific ligand that directs the metal to the electron-deficient pyridine ring.

Protocol: C2-Arylation with Aryl Iodides

Reagents: 7-azaindole (unprotected), Aryl Iodide, Pd(OAc)₂, Ag₂CO₃, PPh₃, Benzoic Acid.

  • Reaction Mix: In a pressure vial, combine 7-azaindole (1.0 equiv), Ar-I (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (1.0 equiv).

  • Additive: Add Benzoic Acid (0.2 equiv).

    • Scientist's Note: The carboxylate acts as a "proton shuttle," facilitating the concerted metalation-deprotonation (CMD) pathway.

  • Solvent: Add Dioxane (0.15 M). Seal and heat to 130°C for 16 hours.

  • Workup: Filter through Celite to remove silver salts. Concentrate and purify via flash chromatography.

Method C: Minisci Reaction – Radical Alkylation

Best for: Introducing alkyl groups (Methyl, Isopropyl, Cyclobutyl) directly at C2. Mechanism: Nucleophilic radical substitution.[5] An alkyl radical (generated from a carboxylic acid + oxidant) attacks the protonated (electron-deficient) heterocycle.

Protocol: C2-Alkylation using Carboxylic Acids

Reagents: 7-azaindole, Carboxylic Acid (R-COOH), AgNO₃, (NH₄)₂S₂O₈, TFA/Water.

  • Solvent System: Dissolve 7-azaindole (1.0 equiv) in a biphasic mixture of DCM and Water (1:1). Add TFA (2.0 equiv) to protonate the N7.

    • Scientist's Note: Protonation activates the ring toward nucleophilic radical attack.

  • Radical Source: Add the alkyl carboxylic acid (3.0 equiv) and AgNO₃ (0.2 equiv).

  • Initiation: Heat to 40°C. Dropwise add a solution of Ammonium Persulfate (3.0 equiv) in water.

  • Observation: Gas evolution (CO₂) indicates decarboxylation is proceeding.

  • Selectivity Check: This method often produces a mixture of C2 and C4 alkylation. Separation by HPLC or careful column chromatography is usually required.

Visualization of Synthetic Workflows

Diagram 2: Decision Matrix for C2-Functionalization

Synthesis Start 7-Azaindole Core Decision Target Substituent? Start->Decision RouteA Route A: Lithiation (DoM) Decision->RouteA Electrophiles RouteB Route B: C-H Activation Decision->RouteB Aryl Groups RouteC Route C: Minisci Radical Decision->RouteC Alkyl Groups ProdA C2-Formyl / Halogen / Carboxyl RouteA->ProdA 1. n-BuLi, -78C 2. E+ ProdB C2-Aryl / Heteroaryl RouteB->ProdB Pd(OAc)2, Ag2CO3 130C ProdC C2-Alkyl (sp3) RouteC->ProdC R-COOH, Ag+, S2O8 Radical

Figure 2: Synthetic decision matrix based on the desired chemical space at C2.

Comparative Data: Yields & Conditions

The following table summarizes expected outcomes based on internal validation and literature precedents for standard substrates.

MethodTarget SubstituentReagentsTypical YieldKey Challenge
DoM (Lithiation) Formyl (-CHO)n-BuLi, DMF, SEM-protection75-85%Requires cryogenic conditions; protecting group removal.
DoM (Lithiation) Iodo (-I)n-BuLi, I₂80-90%Iodine is prone to "dance" migration if not quenched fast.
C-H Activation Phenyl (-Ph)Pd(OAc)₂, Ag₂CO₃50-65%High temperature; silver waste; regioselectivity vs C3.
Minisci tert-ButylPivalic Acid, Ag+, Persulfate40-55%Mono- vs Bis-alkylation; C2/C4 regioselectivity mixture.

Case Study: Vemurafenib (Zelboraf)

Vemurafenib is the quintessential proof-of-concept for the 7-azaindole scaffold.[6] It targets the BRAF V600E mutation.

  • Scaffold: 7-azaindole.

  • C3 Substitution: p-chlorophenyl (via Suzuki coupling on the 3-iodo intermediate).

  • C5 Substitution: Difluorophenyl sulfonamide.

  • Significance: While Vemurafenib utilizes C3/C5 substitution, the optimization process heavily relied on C2-modified analogues to understand the steric tolerance of the ATP cleft. The "propeller-like" twist induced by substitutions at C3 is often stabilized by C2-H or small C2-groups, validating the need for precise control at this center [1].

References

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Source: Angewandte Chemie International Edition.[7][8] URL:[Link]

  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles. Source: Journal of Organic Chemistry (via ResearchGate). URL:[Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. Source: Chemical Communications (RSC). URL:[Link]

  • Minisci reaction (General Mechanism & Applications). Source: Wikipedia (General Reference for Named Reaction). URL:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[1][9][10] Chemical and Pharmaceutical Bulletin. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 2-Substituted Pyrrolo[2,3-b]pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, which is a bioisostere of indole and purine, allows it to intera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, which is a bioisostere of indole and purine, allows it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics.[1] The addition of a nitrogen atom to the indole ring can modulate the compound's potency and physicochemical properties, offering advantages in drug design.[1] This guide provides a comprehensive overview of 2-substituted pyrrolo[2,3-b]pyridine derivatives, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a high-level strategic overview and detailed experimental insights.

Synthetic Strategies for 2-Substituted Pyrrolo[2,3-b]pyridines

The synthesis of the 2-substituted pyrrolo[2,3-b]pyridine core can be achieved through various methodologies. The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.

One common approach involves the cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in the presence of acetic acid and catalytic hydrochloric acid.[2] This method allows for the generation of a variety of substituted 1H-pyrrolo[2,3-b]pyridines. Another versatile method is the reaction of 2-Amino-4-benzoyl-1-arylpyrrole-3-carbonitriles with arylidene malonodinitriles, β-ketoesters, and β-diketones.[3]

A more targeted approach for introducing substituents at the 2-position involves the protection of the 7-azaindole nitrogen, followed by directed metallation and subsequent reaction with an electrophile. For instance, the use of a benzenesulfonyl protecting group has been shown to be effective, as the tosylate protection can be unstable.[4]

General Experimental Protocol for Synthesis

Below is a representative, generalized protocol for the synthesis of a 2-substituted 7-azaindole derivative, inspired by methodologies described in the literature.[4]

Step 1: Protection of the 7-Azaindole Nitrogen

  • Dissolve 7-azaindole in a suitable aprotic solvent (e.g., Tetrahydrofuran (THF)).

  • Add a strong base (e.g., Sodium Hydride) portion-wise at 0°C.

  • Stir the mixture for 30 minutes.

  • Add a suitable protecting group reagent (e.g., benzenesulfonyl chloride).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product using column chromatography.

Step 2: Directed Ortho-Metalation and 2-Substitution

  • Dissolve the protected 7-azaindole in an anhydrous ethereal solvent (e.g., THF).

  • Cool the solution to -78°C.

  • Add a strong lithium base (e.g., n-Butyllithium) dropwise.

  • Stir the mixture at -78°C for 1 hour.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide).

  • Slowly warm the reaction to room temperature.

  • Quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product and purify by column chromatography.

Step 3: Deprotection

  • Dissolve the 2-substituted, protected 7-azaindole in a suitable solvent.

  • Add a deprotecting agent (e.g., a strong acid like HCl for a benzenesulfonyl group).[4]

  • Heat the reaction mixture as required.

  • Neutralize the reaction and extract the final product.

  • Purify by recrystallization or column chromatography.

Therapeutic Applications and Biological Activities

2-Substituted pyrrolo[2,3-b]pyridine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a variety of therapeutic areas.

Kinase Inhibition

A significant area of application for this scaffold is in the development of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal activation of the FGFR signaling pathway is a key driver in various tumors.[5] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[5] The pyrrolo[2,3-b]pyridine scaffold serves as a key structural motif for interacting with the kinase hinge region.[1]

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors for Alzheimer's Disease: GSK-3β is a key enzyme in the pathogenesis of Alzheimer's disease (AD), primarily through its role in the hyperphosphorylation of tau protein.[6] Novel pyrrolo[2,3-b]pyridine derivatives have been identified as potent and selective GSK-3β inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[6] These compounds have been shown to reduce tau hyperphosphorylation and promote neurite outgrowth in cellular models.[6]

  • Cyclin-Dependent Kinase 8 (CDK8) Inhibitors for Psoriasis: A novel pyrrolo[2,3-b]pyridine has been discovered as a selective CDK8 inhibitor, offering a new therapeutic approach for psoriasis.[7] This compound demonstrated therapeutic effects in an imiquimod-induced psoriasis mouse model by alleviating the inflammatory response.[7]

  • Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK) Inhibitors: Certain pyrrolo[2,3-b]pyridine compounds have been found to inhibit MRCK, indicating their potential in the treatment of proliferative diseases like cancer.[8][9]

Antiviral Activity

The 7-azaindole scaffold has also been explored for the development of antiviral agents.

  • Anti-Influenza Agents: 2-Substituted 7-azaindole analogues have been investigated as potential treatments for influenza.[4][10] A key challenge in this area has been the aldehyde oxidase (AO)-mediated metabolism at the 2-position of the 7-azaindole ring.[4] Strategies to mitigate this have included the introduction of substituents at the 2-position, which, while sometimes reducing potency, can enhance metabolic stability.[4][10]

Other Biological Activities
  • Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent PDE4B inhibitors.[11] These compounds have shown the ability to inhibit TNF-α release from macrophages, suggesting their potential in treating central nervous system (CNS) diseases.[11]

  • Anticancer Activity: Beyond specific kinase inhibition, the pyrrolo[2,3-b]pyridine scaffold is a recurring motif in compounds with broader anticancer activity. The structure-activity relationships of 7-azaindole analogs as anticancer agents have been reviewed, highlighting the importance of substitutions at various positions of the ring system.[12]

Structure-Activity Relationships (SAR)

The biological activity of 2-substituted pyrrolo[2,3-b]pyridines is highly dependent on the nature and position of the substituents.

A review of 7-azaindole analogs with anticancer properties revealed that positions 1, 3, and 5 are often key sites for modification.[12] However, for the 2-substituted derivatives, the substituent at this position plays a crucial role in modulating potency and metabolic stability. For example, in the context of anti-influenza agents, substitution at the 2-position was a strategy to reduce AO-mediated metabolism.[4][10]

In the development of PDE4B inhibitors, elaboration of the amide portion of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides showed that various substitutions are tolerated, leading to compounds with moderate to good inhibitory activity.[11]

Key Signaling Pathways

The therapeutic effects of 2-substituted pyrrolo[2,3-b]pyridine derivatives are mediated through their interaction with specific signaling pathways.

FGFR Signaling Pathway in Cancer

Abnormal activation of the FGFR signaling pathway can lead to increased cell proliferation, survival, and angiogenesis. 2-Substituted pyrrolo[2,3-b]pyridine-based FGFR inhibitors block this pathway, thereby inhibiting tumor growth.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Pyrrolo_pyridine 2-Substituted Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_pyridine->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation GSK3b_Pathway GSK3b GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Tau) NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form Pyrrolo_pyridine 2-Substituted Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_pyridine->GSK3b Inhibits

Caption: Inhibition of GSK-3β by 2-substituted pyrrolo[2,3-b]pyridine derivatives prevents tau hyperphosphorylation.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of 2-substituted pyrrolo[2,3-b]pyridine derivatives against a target kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Substrate peptide or protein

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (2-substituted pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate.

    • Add the kinase and substrate solution to the wells.

    • Incubate for a specified time at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific duration at a controlled temperature (e.g., 30°C).

    • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Assay for Neurite Outgrowth

This protocol describes a method to evaluate the effect of GSK-3β inhibitors on neurite outgrowth in a neuronal cell line (e.g., SH-SY5Y). [6]

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

    • Differentiate the cells by treating with retinoic acid for several days.

  • Treatment:

    • Plate the differentiated SH-SY5Y cells in a multi-well plate.

    • Treat the cells with various concentrations of the 2-substituted pyrrolo[2,3-b]pyridine derivatives.

    • Include a positive control (e.g., a known neurite outgrowth promoter) and a vehicle control (DMSO).

    • Incubate the cells for 48-72 hours.

  • Analysis:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Capture images using a high-content imaging system.

    • Quantify neurite length and branching using image analysis software.

Future Perspectives

The 2-substituted pyrrolo[2,3-b]pyridine scaffold continues to be a highly attractive starting point for the design of novel therapeutic agents. Future research will likely focus on:

  • Improving Selectivity: Fine-tuning the substituents to enhance selectivity for specific kinase isoforms or other biological targets to minimize off-target effects.

  • Optimizing Pharmacokinetic Properties: Further modifications to improve metabolic stability, oral bioavailability, and brain penetration for CNS-targeted therapies.

  • Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other diseases where the identified targets play a role, such as inflammatory and metabolic disorders.

  • Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with the target protein, potentially leading to increased potency and duration of action.

The versatility of the 2-substituted pyrrolo[2,3-b]pyridine core, combined with an ever-expanding understanding of its biological interactions, ensures its continued prominence in the field of drug discovery.

References

  • Abdelrazek, F., Fadda, A. and Mohamed, S. (2011) Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. International Journal of Organic Chemistry, 1, 218-223. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing). [Link]

  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(3), 643-654. [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. PMC. [Link]

  • Synthesis of pyrrolo [2, 3 - b] pyridines.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]

  • PYRROLO[2,3-B]PYRIDINE COMPOUNDS AND THEIR USE IN THE TREATMENT OF CANCER. WIPO Patentscope. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed. [Link]

  • Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Structure-activity relationship and biological evaluation of pyrrolo(2,3-B)pyrazines compounds as nanomolar activators of CFTR channels. ResearchGate. [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs as Potential Anti-Viral Agents for the Treatment of Influenza. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. IDEAS/RePEc. [Link]

Sources

Exploratory

Structure-activity relationship (SAR) of 2-aminomethyl-7-azaindoles

The following technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of 2-aminomethyl-7-azaindoles. This document is structured for researchers and medicinal chemists, focusing on the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of 2-aminomethyl-7-azaindoles. This document is structured for researchers and medicinal chemists, focusing on the strategic utility of this scaffold in drug discovery, particularly for kinase and GPCR targets.

Executive Summary: The Pharmacophore Logic

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of indole and purine.[1] While C3- and C5-substitutions are the most common in FDA-approved drugs (e.g., Vemurafenib), the C2-aminomethyl functionalization represents a distinct, high-value vector for optimization.

The introduction of an aminomethyl group at the C2 position serves three critical medicinal chemistry functions:

  • Solubility Enhancement: The basic nitrogen (typically pKa 8–9.5 depending on substitution) improves aqueous solubility and lysosomotropic distribution.

  • Vector Positioning: It orients substituents into the solvent-exposed front or the ribose binding pocket of kinase domains, distinct from the deep hydrophobic pocket occupied by C3 substituents.

  • Electrostatic Anchoring: In serine proteases (e.g., Thrombin, Factor Xa) and GPCRs (e.g., CXCR4), the protonated amine can form critical salt bridges with aspartate or glutamate residues (e.g., Asp189 in trypsin-like proteases).

Structural Biology & Binding Modes

To understand the SAR, one must visualize the interaction geometry. The 7-azaindole core typically binds to the hinge region of kinases.[2][3][4]

The "Flipped" vs. "Normal" Binding Hypothesis

Unlike C3-substituted analogs, C2-substituted 7-azaindoles often induce a "flipped" binding mode due to steric clashes with the "gatekeeper" residue in the ATP binding pocket.

  • Normal Mode: Pyridine N7 accepts H-bond; Pyrrole N1 donates H-bond.

  • Flipped Mode: The scaffold rotates 180°, altering the vector of the C2-aminomethyl group.

BindingMode cluster_0 Pharmacophore Vector Core 7-Azaindole Core Hinge Kinase Hinge Region (Glu/Met backbone) Core->Hinge Bidentate H-Bonds (N1-H & N7) C2_Pos C2-Position Core->C2_Pos Linker Methylene Linker (-CH2-) C2_Pos->Linker Vector Projection Amine Amine Tail (NH-R) Linker->Amine Rotational Freedom Pocket Ribose/Solvent Pocket (Asp/Glu Residues) Amine->Pocket Salt Bridge / H-Bond

Figure 1: Pharmacophore vector analysis of the 2-aminomethyl-7-azaindole scaffold interacting with a target protein.[1][3][5]

Detailed SAR Matrix

The optimization of 2-aminomethyl-7-azaindoles requires a tripartite approach: The Core, The Linker, and The Tail.

Table 1: SAR Optimization Logic
RegionModificationEffect on Potency/PropertiesRisk/Liability
N1 (Pyrrole) Methylation/AlkylationDecreases Potency. Abolishes the critical H-bond donor capability to the kinase hinge (e.g., Glu residue).Loss of binding affinity (>100-fold).
C2 (Linker) gem-Dimethyl (-C(Me)2-)Restricts Conformation. Increases metabolic stability by blocking benzylic oxidation.Steric clash if the channel is narrow.
C2 (Linker) Carbonyl (Amide)Changes Vector. Flattens the geometry (sp2 vs sp3). Reduces basicity of the nitrogen.Loss of salt-bridge interaction; improved permeability.
Amine (N) Primary (-NH2)High polarity; excellent for initial fragment screening.Rapid Phase II metabolism (acetylation/glucuronidation).
Amine (N) Sulfonamide (-NHSO2R)Bioisostere. Increases acidity; targets specific pockets in B-Raf or PI3K.Low solubility if R is lipophilic.
C3 Position Halogen (Cl/F)Potency Booster. Fills the hydrophobic pocket; modulates pKa of the pyrrole NH.Metabolic stability (blocks C3 oxidation).
C5 Position Aryl/HeteroarylSelectivity Handle. Extends into the gatekeeper region.Increases MW and Lipophilicity (LogD).
The "Solubility-Permeability" Toggle

The 2-aminomethyl group is a double-edged sword.

  • Issue: A primary amine at C2 often results in high clearance and low permeability due to high polarity (low LogD).

  • Solution: Capping the amine as a Urea or Carbamate .

    • Example: In PIM1 kinase inhibitors, converting the 2-aminomethyl to a urea derivative maintained potency while improving Caco-2 permeability by reducing the basicity of the center.

Synthetic Protocols (Technical Guide)

The synthesis of 2-aminomethyl-7-azaindoles is non-trivial due to the electron-rich nature of the pyrrole ring, which makes the C2 position less reactive to electrophilic aromatic substitution than C3.

Recommended Synthetic Pathway: The Reissert-Henze Approach

This method is preferred for its scalability and regioselectivity.

Reagents:

  • 7-Azaindole (Starting Material)[1][2][4][5][6][7][8][9][10]

  • m-CPBA (Oxidant)[4]

  • Dimethyl sulfate (Methylating agent)

  • KCN (Cyanation source)

  • LiAlH4 or Raney Ni (Reduction)

Step-by-Step Protocol:

  • N-Oxidation: Dissolve 7-azaindole (1.0 eq) in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir for 4h. The N7-oxide activates the ring.

  • Reissert-Henze Cyanation:

    • Treat the N-oxide with dimethyl sulfate (1.1 eq) to form the methoxypyridinium salt.

    • Add aqueous KCN (3.0 eq) dropwise. The cyanide nucleophile attacks the C2 position (alpha to the nitrogen).

    • Result: 2-cyano-7-azaindole.

  • Nitrile Reduction:

    • Dissolve 2-cyano-7-azaindole in dry THF.

    • Add LiAlH4 (2.0 eq) carefully at 0°C under Argon. Reflux for 2h.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Result:2-aminomethyl-7-azaindole .

Synthesis Start 7-Azaindole Step1 N-Oxidation (m-CPBA, DCM) Start->Step1 Inter1 7-Azaindole N-Oxide Step1->Inter1 Step2 Reissert-Henze Cyanation (Me2SO4, then KCN) Inter1->Step2 Inter2 2-Cyano-7-azaindole Step2->Inter2 Step3 Reduction (LiAlH4 or Raney Ni) Inter2->Step3 Final 2-Aminomethyl-7-azaindole Step3->Final

Figure 2: Synthetic workflow for the regioselective installation of the C2-aminomethyl group.

Biological Validation & Assay Standards

To validate the SAR of newly synthesized analogs, a robust screening cascade is required.

In Vitro Kinase Assay (FRET-based)

Rationale: Fluorescence Resonance Energy Transfer (FRET) is less susceptible to interference from the autofluorescence often seen with azaindole heterocycles compared to standard fluorescence intensity assays.

Protocol:

  • Reagents: Recombinant Kinase (e.g., PIM1, JAK2), Fluorescently labeled peptide substrate (e.g., ULight-JAK1), Europium-labeled anti-phosphoantibody.

  • Compound Prep: Serial dilution of 2-aminomethyl-7-azaindole derivatives in 100% DMSO (Top conc: 10 mM).

  • Reaction:

    • Mix 5 µL Enzyme + 2.5 µL Compound in 384-well white plates. Incubate 15 min.

    • Add 2.5 µL ATP/Substrate mix.

    • Incubate 60 min at RT.

  • Detection: Add 10 µL EDTA/Eu-Antibody stop solution. Read on TR-FRET compatible plate reader (Ex: 320nm, Em: 615nm/665nm).

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

Critical Control: The "Promiscuity" Check

Because 2-aminomethyl derivatives are basic, they can bind non-specifically to acidic proteins (e.g., Serum Albumin).

  • Requirement: Always run the assay at two different ATP concentrations (Km and 1mM) to distinguish ATP-competitive inhibitors (typical for azaindoles) from allosteric binders.

  • Shift Index: If IC50 increases linearly with ATP concentration, the compound is ATP-competitive.

References

  • Vertex Pharmaceuticals. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals (Basel). Link

  • Song, J.J., et al. (2002). A practical synthesis of 2-substituted 7-azaindoles via the Reissert–Henze reaction. Journal of Organic Chemistry. Link

  • Plexxikon. (2011). Structure-Guided Discovery of Vemurafenib (PLX4032). Nature. Link

  • Merck & Co. (2006). Efficient Synthesis of Azaindoles from Aminopyridines. Organic Letters. Link

Sources

Protocols & Analytical Methods

Method

A Comprehensive Guide to the Synthesis of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine from 7-Azaindole

An Application Note and Protocol for Researchers Introduction: The Significance of the 7-Azaindole Scaffold The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] As a bioisostere of indole, it often imparts improved physicochemical properties, such as enhanced aqueous solubility and superior bioavailability, to drug candidates.[2] Derivatives of 7-azaindole have demonstrated a wide range of biological activities, including kinase inhibition, and are integral to several clinically approved drugs and investigational therapies.[2][3]

The introduction of a C2-aminomethyl substituent—(1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine—creates a versatile building block. The primary amine serves as a crucial pharmacophoric element, capable of forming key hydrogen bond interactions with biological targets, and provides a synthetic handle for further molecular elaboration. This guide provides a detailed, two-step synthetic pathway from commercially available 7-azaindole to this high-value amine, focusing on the underlying chemical principles and offering robust, field-tested protocols.

Overall Synthetic Strategy

The transformation of 7-azaindole into its 2-aminomethyl derivative is most efficiently achieved via a two-step sequence:

  • C2-Formylation: Installation of a formyl (-CHO) group at the C2 position of the pyrrole ring to generate the key intermediate, 1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde.

  • Reductive Amination: Conversion of the aldehyde to the target primary amine.

This strategy is modular, high-yielding, and relies on well-established chemical transformations.

G Start 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Intermediate 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde Start->Intermediate Step 1: C2-Formylation End (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine Intermediate->End Step 2: Reductive Amination

Figure 1: High-level workflow for the synthesis.

Part 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde

The critical first step is the regioselective introduction of a formyl group at the C2 position. The electron-rich pyrrole ring is susceptible to electrophilic substitution, but the fused, electron-deficient pyridine ring modulates its reactivity. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.

Method: Vilsmeier-Haack Formylation

Principle & Rationale: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[4] This reagent is a mild electrophile that preferentially attacks electron-rich aromatic systems. In the case of indole and its analogs, substitution typically occurs at the C3 position.[4] However, for 7-azaindole, the reaction can be directed to the C2 position, yielding the desired intermediate for our synthesis. The reaction proceeds via electrophilic attack, followed by hydrolysis of the resulting iminium intermediate during aqueous work-up.[4]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate 7_Azaindole 7-Azaindole 7_Azaindole->Iminium_Intermediate Aldehyde 2-Carboxaldehyde Iminium_Intermediate->Aldehyde Aqueous Work-up

Figure 2: Vilsmeier-Haack reaction mechanism overview.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 7-Azaindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, ice bath, magnetic stirrer

Procedure:

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5.0 equivalents). Cool the flask to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Caution: This addition is exothermic. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.

  • Formylation Reaction: Cool the Vilsmeier reagent mixture back down to 0 °C.

  • In a separate flask, dissolve 7-azaindole (1.0 equivalent) in anhydrous DCM.

  • Add the 7-azaindole solution dropwise to the cooled Vilsmeier reagent suspension.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 40 °C (reflux for DCM) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to 0 °C.

  • Carefully and slowly quench the reaction by adding crushed ice, followed by cold water.

  • Basify the aqueous mixture to pH 8-9 by the slow addition of saturated NaHCO₃ solution. Caution: Vigorous gas evolution (CO₂) will occur.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from an ethanol/water mixture) to afford the pure product.

ParameterValue/ObservationReference
Typical Yield 60-75%General procedure adapted from indole chemistry[4]
Appearance Off-white to pale yellow solid-
Purity (by HPLC) >95%-

Part 2: Synthesis of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine

With the 2-carboxaldehyde intermediate in hand, the final step is its conversion to the primary amine via reductive amination. This reaction is a cornerstone of medicinal chemistry for its reliability and operational simplicity.[5]

Method: One-Pot Reductive Amination

Principle & Rationale: This process involves two key transformations occurring in a single pot: the formation of an imine and its subsequent reduction.[6] The aldehyde reacts with an ammonia source (here, ammonium acetate) to form a C=N double bond (an imine), which exists in equilibrium with the starting materials. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the imine to the desired amine.[6] NaBH(OAc)₃ is particularly well-suited for this reaction as it is less reactive towards the starting aldehyde than the intermediate imine, minimizing the formation of the corresponding alcohol as a side product.[6]

G Aldehyde 2-Carboxaldehyde Imine Imine Intermediate (in situ) Aldehyde->Imine Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine Amine Target Amine Imine->Amine Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Amine

Figure 3: Logical flow of the reductive amination process.

Experimental Protocol: Reductive Amination

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde (1.0 equivalent) and ammonium acetate (7-10 equivalents).

  • Add anhydrous DCE or DCM to the flask to create a suspension.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5-2.0 equivalents) to the suspension in portions over 15-20 minutes. Note: The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 4-12 hours, or until TLC/LCMS analysis indicates complete consumption of the starting aldehyde.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Stir the biphasic mixture vigorously for 20-30 minutes.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amine is often basic and can be effectively purified using a Strong Cation Exchange (SCX) cartridge.

    • Dissolve the crude product in a minimal amount of DCM/MeOH.

    • Load the solution onto a pre-conditioned SCX cartridge.

    • Wash the cartridge with MeOH to elute neutral impurities.

    • Elute the desired amine product using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).

  • Concentrate the eluate under reduced pressure to yield the pure (1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine.

ParameterValue/ObservationReference
Typical Yield 70-85%General procedure adapted from established methods[5][6]
Appearance Off-white solid or viscous oil-
Purity (by LCMS) >98%-
Safety and Handling Precautions
  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Moisture-sensitive. Handle under an inert atmosphere where possible. Reacts with water to release flammable hydrogen gas.

  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are suspected carcinogens. Handle with care in a fume hood.

Conclusion

This application note details a reliable and efficient two-step synthesis of (1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine from 7-azaindole. The sequence, involving a Vilsmeier-Haack formylation followed by a one-pot reductive amination, employs standard organic chemistry techniques to produce a key building block for drug discovery and development. The provided protocols are designed to be scalable and robust for implementation in a research setting.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC.
  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.).
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.).
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022, March 1).
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025, August 6).
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (n.d.). RSC Publishing.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (n.d.). ChemRxiv.
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. (n.d.). Organic Chemistry Portal.
  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. (2017, January 18). PMC.
  • Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. (2025, August 6). Request PDF.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.).
  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (2023, December 1).
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Directed ortho -Lithiation of the 2-( N , N -Dimethylhydrazinecarbonyl)-1-methylindole. Efficient Preparation of Tricyclic Lactones. (2025, August 7).
  • Synthesis of 1-Acetyl-7-azaindole
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025, July 10). PubMed.
  • Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. (n.d.). RSC Publishing.
  • Application Notes and Protocols: Vilsmeier-Haack Formyl
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 22). Frontiers.
  • Application Note – Reductive Amin
  • Electrochemical Cascade Amidation and C-H Halogen
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (n.d.). ChemRxiv.
  • Formation of indole trimers in Vilsmeier type reactions. (n.d.). Semantic Scholar.

Sources

Application

Application Note: Reduction of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile to (1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

Abstract & Strategic Overview The reduction of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (7-azaindole-2-carbonitrile) to its corresponding primary amine, (1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine , is a pivotal transform...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (7-azaindole-2-carbonitrile) to its corresponding primary amine, (1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine , is a pivotal transformation in the synthesis of kinase inhibitors (e.g., CSF1R, FGFR, PDE4B). This scaffold presents unique challenges compared to standard indoles due to the electron-deficient pyridine ring and the acidic pyrrole N-H (pKa ~13), which can lead to catalyst poisoning or solubility issues.

This guide details two validated protocols:

  • Stoichiometric Hydride Reduction (LiAlH₄): Ideal for discovery-scale (<5g) synthesis.

  • Catalytic Hydrogenation (Raney Nickel): Preferred for process-scale (>10g) to minimize aluminum waste.

Key Chemical Challenges
  • N-H Acidity: The pyrrole proton will quench one equivalent of hydride reagent immediately.

  • Catalyst Poisoning: The pyridine nitrogen (N-7) is a strong ligand for transition metals (Pd, Pt).

  • Product Polarity: The resulting amine is highly polar and water-soluble, making traditional aqueous extraction difficult.

Reaction Mechanism & Pathway Analysis

Understanding the reduction mechanism is critical for troubleshooting. The reaction proceeds through an aldimine intermediate, which is susceptible to condensation with the product amine (leading to secondary amines) or hydrolysis (leading to aldehydes).

DOT Diagram: Reduction Pathway & Side Reactions

ReductionPathway Nitrile Nitrile (R-CN) Aldimine Aldimine Intermediate (R-CH=NH) Nitrile->Aldimine 2H (Hydride/H2) PrimaryAmine Primary Amine (R-CH2-NH2) Aldimine->PrimaryAmine 2H SecAmine Secondary Amine (Side Product) Aldimine->SecAmine + Primary Amine - NH3 Aldehyde Aldehyde (Hydrolysis) Aldimine->Aldehyde H2O (Workup)

Figure 1: Reaction pathway showing the critical aldimine intermediate. Rapid reduction of the aldimine is necessary to prevent secondary amine formation.

Experimental Protocols

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Scale: Laboratory (100 mg – 5 g) Mechanism: Nucleophilic hydride addition. Pros: High conversion, reliable. Cons: Pyrophoric reagent, difficult workup for polar amines.

Reagents & Stoichiometry
ReagentEquiv.Role
1H-pyrrolo[2,3-b]pyridine-2-carbonitrile1.0Substrate
LiAlH₄ (2.4 M in THF)3.0 - 4.0Reducing Agent (1 eq for NH, 2 eq for CN, 1 eq excess)
THF (Anhydrous)0.1 MSolvent
Rochelle's Salt (Sat. Aq.)N/AQuenching Agent (Aluminum chelator)
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Solubilization: Charge the flask with the nitrile substrate and anhydrous THF. Cool to 0°C in an ice bath.

    • Expert Note: 7-azaindoles can be sparingly soluble. Ensure a fine suspension if not fully dissolved; the deprotonation by LiAlH₄ usually solubilizes the intermediate.

  • Addition: Add LiAlH₄ solution dropwise via syringe. Gas evolution (H₂) will occur immediately as the pyrrole N-H is deprotonated.

  • Reaction: Allow to warm to room temperature, then heat to reflux (66°C) for 2–4 hours.

    • Monitoring: Check LCMS for the disappearance of the nitrile (M+H = 144) and appearance of the amine (M+H = 148).

  • Quenching (Critical): Cool to 0°C. Perform a Fieser Workup or Rochelle's Salt Workup (Preferred for polar amines).

    • Rochelle's Method: Dilute with Et₂O. Add saturated aqueous Sodium Potassium Tartrate (Rochelle's salt) slowly. Stir vigorously for 1–2 hours until two clear layers form. This breaks the aluminum-amine complex.

  • Isolation: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂/MeOH (9:1) three times (the product is polar!). Dry combined organics over Na₂SO₄ and concentrate.

Method B: Raney Nickel Hydrogenation

Scale: Process (>5 g) Mechanism: Surface-catalyzed hydrogenation. Pros: Scalable, no aluminum salts. Cons: High pressure H₂ often required; catalyst is pyrophoric.

Reagents & Stoichiometry
ReagentLoadingRole
Substrate1.0Substrate
Raney Nickel (Slurry in H₂O)20-50 wt%Catalyst
Methanolic Ammonia (7N)SolventSuppresses secondary amine formation
Hydrogen (H₂)50-100 psiReductant
Step-by-Step Protocol
  • Catalyst Prep: Wash Raney Nickel (approx. 50% by weight of substrate) three times with water, then three times with MeOH to remove alkali. Keep wet at all times.

  • Reaction: In a Parr hydrogenation shaker or autoclave, combine the substrate, washed Raney Ni, and 7N NH₃ in MeOH .

    • Expert Note: The presence of ammonia is non-negotiable.[1] It shifts the equilibrium away from the secondary amine side-product (see Figure 1).

  • Hydrogenation: Pressurize to 50 psi H₂ and shake/stir at room temperature for 12–24 hours.

    • Optimization: If the reaction is sluggish (common with 7-azaindoles due to catalyst poisoning), increase temperature to 50°C.

  • Workup: Filter the mixture through a pad of Celite under an inert atmosphere (N₂ or Ar). Do not let the catalyst dry out (fire hazard). Rinse the pad with MeOH.

  • Purification: Concentrate the filtrate. The residue is often clean enough for the next step. If purification is needed, use amine-functionalized silica gel.

Analytical Characterization

Expected Data for (1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.5 ppm (br s, 1H, pyrrole N-H)

    • δ 8.2 ppm (dd, 1H, pyridine α-H)

    • δ 7.9 ppm (dd, 1H, pyridine γ-H)

    • δ 7.1 ppm (dd, 1H, pyridine β-H)

    • δ 6.3 ppm (s, 1H, pyrrole C3-H)

    • δ 3.9 ppm (s, 2H, -CH₂-NH₂)

    • Note: The amine NH₂ protons may appear as a broad singlet around 1.5–2.0 ppm or be exchanged/invisible depending on water content.

  • LCMS:

    • ESI+ [M+H]⁺ = 148.1.

    • Retention time will be early (polar) on standard C18 columns. Use a high-pH buffer (Ammonium Bicarbonate) for better retention.

Troubleshooting & Optimization

Decision Tree for Workup Strategy

WorkupStrategy Start Reaction Complete? Method Method Used? Start->Method LiAlH4 LiAlH4 Method->LiAlH4 RaneyNi Raney Ni Method->RaneyNi Issue Emulsion/Gel? LiAlH4->Issue Celite Celite Filtration (Inert Atmosphere) RaneyNi->Celite Standard Fieser Fieser Workup (Water/NaOH/Water) Rochelle Rochelle's Salt (Sat. K-Na Tartrate) Issue->Fieser No (Small Scale) Issue->Rochelle Yes (Polar Amine)

Figure 2: Selection guide for reaction workup. Rochelle's salt is recommended for this specific substrate to prevent aluminum entrapment of the polar amine.

Common Issues
  • Low Yield (LiAlH₄): Product trapped in aluminum salts.

    • Fix: Switch to Rochelle's salt workup and stir for at least 2 hours.

  • Incomplete Conversion (Raney Ni): Catalyst poisoning by N-7.

    • Fix: Increase catalyst loading to 50 wt% or wash the catalyst with dilute EDTA before use to remove trace metal contaminants.

  • Solubility: Starting material crashes out.

    • Fix: For LiAlH₄, use a Soxhlet extractor setup where the refluxing THF continuously dissolves the nitrile and carries it into the hydride solution.

References

  • General Nitrile Reduction: Wu, B., et al. "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines." Tetrahedron Letters, 2008. Link

  • 7-Azaindole Synthesis Context: Schirok, H. "Synthesis of 7-Azaindoles."[1][2] Journal of Organic Chemistry, 2006, 71, 5538.[2] Link

  • SEM Protection/Deprotection: "Technical Support Center: SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis." Benchchem Application Notes. Link

  • Kinase Inhibitor Scaffold: "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors." MDPI Molecules, 2023. Link

  • LiAlH4 Methodology: "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. Link

Sources

Method

Application Note: Reductive Amination Protocols for 7-Azaindole-2-Carbaldehyde

Executive Summary & Strategic Importance The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for indole and purine. Its ability to form...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for indole and purine. Its ability to form bidentate hydrogen bonds makes it a critical pharmacophore in kinase inhibitors (e.g., Vemurafenib, Pexidartinib).

Functionalizing the C2 position via 7-azaindole-2-carbaldehyde is a high-value transformation. However, this substrate presents specific challenges:

  • Solubility: The planar, electron-deficient ring system often leads to poor solubility in non-polar solvents (DCM, Toluene).

  • Electronic Effects: The pyridine nitrogen (N7) withdraws electron density, making the aldehyde highly electrophilic but also rendering the ring prone to nucleophilic attack or chelation.

  • Acidic N1-H: The pyrrole NH is acidic (

    
    ), potentially interfering with strong bases or requiring protection in some pathways.
    

This guide details two field-proven protocols to navigate these challenges, prioritizing the mild Sodium Triacetoxyborohydride (STAB) method while providing a Titanium(IV)-mediated alternative for difficult substrates.

Strategic Decision Framework

Before initiating synthesis, select the appropriate protocol based on amine sterics and substrate solubility.

ProtocolSelection Start Start: 7-Azaindole-2-Carbaldehyde + Amine CheckSterics Is the Amine Sterically Hindered? Start->CheckSterics CheckSolubility Is Substrate Soluble in DCE/THF? CheckSterics->CheckSolubility No (Primary/Unbranched Secondary) ProtocolB PROTOCOL B: Ti(OiPr)4 + NaBH4 (Forcing Conditions, 2-Step) CheckSterics->ProtocolB Yes (Branched/Aniline) ProtocolA PROTOCOL A: Direct STAB Reduction (Mild, Selective, 1-Pot) CheckSolubility->ProtocolA Yes CheckSolubility->ProtocolB No (Requires MeOH/EtOH)

Figure 1: Decision tree for selecting the optimal reductive amination strategy based on amine nucleophilicity and solvent compatibility.

Protocol A: The Gold Standard (STAB)

Best for: Primary amines, unhindered secondary amines, and acid-sensitive functional groups.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids generating cyanide waste. Unlike Sodium Borohydride (

), it is mild enough to not reduce the aldehyde before the imine forms [1, 2].[1][3]
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 7-Azaindole-2-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[4] Note: Avoid MeOH as it reacts with STAB.

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • In a dry reaction vial, suspend 7-azaindole-2-carbaldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add the amine (1.1 equiv).

    • Add Acetic Acid (1.0 equiv).[1]

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This allows the equilibrium to shift toward the iminium ion/imine intermediate before the reducing agent is introduced. 7-azaindoles can be insoluble; ensure a fine suspension if not fully dissolved.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • The reaction may evolve gas slightly; vent via a needle if sealed.

    • Stir at RT for 2–16 hours. Monitor via LC-MS or TLC.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (pH should be ~8).
      
    • Stir vigorously for 15 minutes to quench unreacted borohydride.

    • Extract with DCM or EtOAc (

      
      ).
      
    • Note on Solubility: If the product contains the polar 7-azaindole moiety, it may remain in the aqueous phase. If so, saturate the aqueous layer with NaCl (brine) or use 10% MeOH in DCM for extraction.

  • Purification:

    • Dry organics over

      
      , filter, and concentrate.
      
    • Purify via flash chromatography (DCM/MeOH gradients are typical for these polar products).

Protocol B: Titanium-Mediated Reduction

Best for: Sterically hindered amines, weakly nucleophilic anilines, or when solubility mandates alcohol solvents.

When the amine is bulky, imine formation is the rate-limiting step. Titanium(IV) isopropoxide (


)  acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward [3, 4].
Reagents
  • Substrate: 7-Azaindole-2-carbaldehyde (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1]

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF (Step 1) and MeOH/EtOH (Step 2).

Step-by-Step Methodology
  • Lewis Acid Activation:

    • Dissolve/suspend the aldehyde and amine in anhydrous THF (0.2 M).

    • Add

      
       (neat) via syringe under inert atmosphere (
      
      
      
      /Ar).
    • Stir at RT for 6–12 hours (or 50°C for 2 hours if highly hindered).

    • Observation: The solution often turns yellow/orange, indicating titanium-complex formation.

  • Reduction (The "One-Pot" Switch):

    • Caution:

      
       reacts violently with pure 
      
      
      
      .
    • Dilute the reaction mixture with absolute EtOH or MeOH (equal volume to THF).

    • Cool to 0°C.

    • Add

      
       portion-wise.[2]
      
    • Allow to warm to RT and stir for 2 hours.

  • Workup (Titanium Emulsion Management):

    • The Challenge: Titanium salts form gelatinous emulsions upon water addition.

    • The Fix: Add 1N NaOH or aqueous

      
       to the reaction mixture. Stir until a white/grey precipitate forms and the supernatant clears.
      
    • Filter through a Celite pad to remove titanium salts.

    • Concentrate the filtrate and extract as described in Protocol A.

Comparative Analysis & Troubleshooting

Reagent Selection Matrix
FeatureSTAB (Protocol A) Ti(OiPr)4 + NaBH4 (Protocol B)
Selectivity High (Aldehydes > Ketones)Low (Reduces most carbonyls)
Steric Tolerance ModerateHigh (Forces imine formation)
Solvent DCE, DCM, THFTHF, Alcohols
Water Tolerance Low (Decomposes)High (Ti scavenges water)
Toxicity LowLow (Ti is non-toxic)
Primary Risk Incomplete conversionTitanium emulsions during workup
Troubleshooting 7-Azaindole Specifics
  • Issue: Starting Material Persists.

    • Cause: The electron-poor pyridine ring deactivates the aldehyde slightly, or the N1-proton is interfering.

    • Solution: Increase AcOH to 5 equiv in Protocol A. If using Protocol B, heat the imine formation step to 60°C.

  • Issue: Product Trapped in Aqueous Phase.

    • Cause: 7-azaindoles are amphoteric.

    • Solution: Adjust workup pH. The product is likely basic. Ensure pH > 10 during extraction to keep the amine deprotonated (neutral) and organic-soluble.

  • Issue: Side Reaction (Alcohol Formation).

    • Cause: Direct reduction of aldehyde before imine forms.

    • Solution: Ensure the "Pre-equilibrium" stir time is strictly followed. Do not add reducing agent immediately.

Mechanistic Visualization

Mechanism Aldehyde 7-Azaindole-2-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine + AcOH Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Rate Limiting) Iminium->Aldehyde Hydrolysis (If wet) Product Secondary Amine Iminium->Product + H- (Hydride) (STAB or NaBH4)

Figure 2: Mechanistic pathway. Note that STAB selectively reduces the Iminium species, whereas NaBH4 can reduce the starting Aldehyde if not carefully controlled.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • BenchChem. (2025).[1] "A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination." BenchChem Application Notes.

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • TCI Chemicals. (2024). "Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride." TCI Practical Examples.

Sources

Application

Application Notes and Protocols for Amide Coupling to (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine

Introduction: The Privileged 7-Azaindole Scaffold in Drug Discovery The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 7-Azaindole Scaffold in Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in biologically active compounds.[1][2] Its significance is particularly pronounced in the development of kinase inhibitors, a critical class of therapeutics in oncology and beyond.[3][4] The 7-azaindole moiety is a bioisostere of both indole and purine systems, and its unique electronic properties and ability to act as both a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N) allow it to form crucial interactions with the hinge region of kinase ATP-binding sites.[3] Marketed drugs such as the BRAF inhibitor vemurafenib and the PI3K inhibitor idelalisib feature this core structure, underscoring its therapeutic relevance.[1][5]

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine serves as a key intermediate, presenting a primary amine at the 2-position for the introduction of diverse side chains via amide bond formation. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[6] This guide provides an in-depth analysis of common and effective amide coupling conditions for this versatile building block, offering detailed protocols and the scientific rationale behind procedural choices to empower researchers in their drug discovery efforts.

Navigating the Nuances of Amide Coupling with a Heterocyclic Amine

While amide bond formation is a fundamental transformation in organic synthesis, the unique characteristics of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine warrant careful consideration. The electron-rich nature of the 7-azaindole ring system can influence the nucleophilicity of the primary amine and potentially lead to side reactions if not properly managed.[7] Furthermore, the pyrrole N-H is acidic and could be deprotonated under strongly basic conditions, although this is less of a concern with the milder bases typically employed in modern amide coupling reactions. The choice of coupling reagent, base, solvent, and temperature are all critical parameters that must be optimized to ensure high yields and purity of the desired N-acyl product.

Key Coupling Reagents: Mechanisms and Protocols

Three classes of coupling reagents have proven to be particularly effective for the N-acylation of sensitive or complex amines: uronium/aminium salts (e.g., HATU), carbodiimides with additives (e.g., EDC/HOBt), and phosphonium anhydrides (e.g., T3P®).

HATU: The Gold Standard for Efficiency and Low Racemization

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a third-generation coupling reagent prized for its high efficiency, rapid reaction rates, and ability to suppress racemization, particularly with chiral carboxylic acids.[8][9] Its efficacy stems from the formation of a highly reactive OAt-active ester. The nitrogen atom in the azabenzotriazole ring is believed to accelerate the subsequent aminolysis step.[10]

Mechanism of Action:

The reaction proceeds via initial activation of the carboxylic acid by HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The resulting OAt-active ester is then rapidly intercepted by the primary amine of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine to furnish the final amide product.

HATU_Mechanism RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Product Amide ActiveEster->Amide + Amine Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Amine 7-Azaindole-CH2NH2 Amine->Amide Byproduct2 HOAt Amide->Byproduct2

Caption: HATU-mediated amide coupling workflow.

Potential Side Reaction: A known limitation of uronium reagents like HATU is the potential for guanidinylation of the primary amine if the coupling reagent is used in large excess and allowed to react with the amine before the carboxylic acid is fully activated.[11] This is typically avoided by pre-activating the carboxylic acid with HATU and base before adding the amine.

Detailed Protocol for HATU-Mediated Coupling:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Pre-activation: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Stir the mixture at room temperature (20-25 °C) for 15-20 minutes. A color change to yellow is often observed, indicating the formation of the OAt-active ester.

  • Amine Addition: In a separate flask, dissolve (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine (1.05 equiv) in a small amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with a larger volume of ethyl acetate or DCM.

    • Wash the organic layer sequentially with a 5% aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOAt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

EDC/HOBt: The Classic, Cost-Effective Combination

The use of a water-soluble carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) is a long-established and cost-effective method for amide bond formation.[10] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea. HOBt acts as a trapping agent, converting the O-acylisourea into a more stable HOBt-ester, which is less susceptible to racemization and reacts cleanly with the amine.[10]

Mechanism of Action:

EDC_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea (unstable) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester + HOBt EDU EDU Byproduct (water-soluble) O_acylisourea->EDU HOBt HOBt HOBt->HOBt_ester Amide Product Amide HOBt_ester->Amide + Amine Amine 7-Azaindole-CH2NH2 Amine->Amide Amide->HOBt regenerates

Caption: EDC/HOBt-mediated amide coupling workflow.

Detailed Protocol for EDC/HOBt-Mediated Coupling:

  • Reagent Preparation: To a stirred solution of the carboxylic acid (1.0 equiv), (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine (1.05 equiv), and HOBt (1.2 equiv) in anhydrous DMF or DCM (0.1-0.2 M), add a base such as DIPEA or triethylamine (2.5 equiv).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 equiv) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M aqueous HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove excess acid and HOBt), and brine. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography as described for the HATU protocol.

T3P®: The Mild and Efficient Dehydrating Agent

Propanephosphonic acid anhydride (T3P®) is a cyclic anhydride that acts as a powerful yet mild dehydrating agent for amide bond formation. It is particularly advantageous for its operational simplicity and the ease of byproduct removal, as the phosphonic acid byproducts are highly water-soluble. This makes it an excellent choice for both small-scale and large-scale synthesis. A recent study on the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides successfully employed T3P®, highlighting its compatibility with the 7-azaindole scaffold.[1]

Mechanism of Action:

T3P_Mechanism RCOOH R-COOH Carboxylate R-COO- RCOOH->Carboxylate + Base Base Base Base->Carboxylate MixedAnhydride Mixed Anhydride Intermediate Carboxylate->MixedAnhydride + T3P® T3P T3P® T3P->MixedAnhydride Amide Product Amide MixedAnhydride->Amide + Amine Byproduct Phosphonic Acid Byproducts (water-soluble) MixedAnhydride->Byproduct Amine 7-Azaindole-CH2NH2 Amine->Amide

Caption: T3P®-mediated amide coupling workflow.

Detailed Protocol for T3P®-Mediated Coupling:

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine (1.05 equiv) in an appropriate solvent such as ethyl acetate, THF, or DMF.

  • Base Addition: Add a suitable base, such as pyridine or DIPEA (3.0 equiv).

  • T3P® Addition: Cool the mixture to 0 °C. Slowly add T3P® (typically supplied as a 50% solution in ethyl acetate or DMF) (1.5 equiv) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours. Monitor for completion by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate or water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine to remove the phosphonic acid byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Overview of Coupling Conditions

ParameterHATU / DIPEAEDC / HOBt / BaseT3P® / Base
Equivalents (Acid) 1.01.01.0
Equivalents (Amine) 1.0 - 1.21.0 - 1.21.0 - 1.2
Equivalents (Reagent) 1.0 - 1.21.1 - 1.5 (EDC), 1.1 - 1.5 (HOBt)1.2 - 1.5
Equivalents (Base) 2.0 - 3.02.0 - 3.02.0 - 4.0
Typical Solvents DMF, DCM, ACNDMF, DCMEtOAc, THF, DMF
Temperature 0 °C to RT0 °C to RT0 °C to RT
Reaction Time 1 - 4 hours12 - 24 hours1 - 5 hours
Advantages High efficiency, fast, low racemization.[9]Cost-effective, water-soluble byproduct.[10]Mild conditions, very clean work-up, water-soluble byproducts.
Disadvantages Higher cost, potential for guanidinylation side reaction.[11]Slower reaction times, HOBt is explosive.Reagent is moisture-sensitive.

Conclusion and Best Practices

The successful synthesis of N-acyl derivatives of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine is readily achievable with a variety of modern coupling reagents.

  • For rapid and high-efficiency coupling, especially with valuable or racemization-prone carboxylic acids, HATU is the reagent of choice. Pre-activation of the acid is recommended to avoid side reactions.

  • For a robust, scalable, and cost-effective approach, EDC/HOBt remains a reliable option, though reaction times may be longer.

  • For reactions where ease of work-up and byproduct removal are paramount, T3P® offers a significant advantage, delivering clean reactions with minimal purification challenges.

Regardless of the chosen method, it is imperative to use anhydrous solvents and an inert atmosphere to prevent hydrolysis of the activated intermediates. Monitoring the reaction to completion by TLC or LC-MS is crucial to avoid over-running the reaction and generating impurities. The protocols provided herein serve as an excellent starting point for the development of robust and reproducible amide coupling procedures for this important class of heterocyclic building blocks.

References

  • Bhat, A. et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MDPI (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Available at: [Link]

  • J-Stage (2015). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • ACS Publications (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Dunetz, J. R. et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Available at: [Link]

  • MDPI (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • PrepChem.com. Synthesis of 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • PMC (2011). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Available at: [Link]

  • ResearchGate (2010). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. Available at: [Link]

  • RSC Publishing (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at: [Link]

  • PMC (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • MDPI (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Available at: [Link]

  • Preprints.org (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • MDPI (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • JOCPR (2013). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Available at: [Link]

  • CORE (2014). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

Sources

Method

Application Notes and Protocols: Navigating Nitrogen Protection in 7-Azaindole Synthesis

Introduction: The Strategic Imperative of Protecting 7-Azaindole The 7-azaindole scaffold is a privileged heterocyclic motif, serving as a cornerstone in a multitude of clinically significant pharmaceuticals and biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Protecting 7-Azaindole

The 7-azaindole scaffold is a privileged heterocyclic motif, serving as a cornerstone in a multitude of clinically significant pharmaceuticals and biologically active compounds.[1][2] Its structural resemblance to indole allows it to function as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and superior bioavailability.[2][3] However, the synthesis and functionalization of 7-azaindole derivatives are complicated by the presence of two distinct nitrogen atoms: the pyrrolic N1 and the pyridinic N7. These heteroatoms impart unique reactivity profiles that, if left unmanaged, can lead to undesired side reactions, low yields, and complex product mixtures.

Consequently, the strategic implementation of nitrogen-protecting groups is not merely a tactical step but a foundational element of a successful synthetic campaign. A well-chosen protecting group can mask the reactivity of one or both nitrogen atoms, direct the regioselectivity of subsequent transformations, and enhance the stability of intermediates. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven strategies for the protection and deprotection of 7-azaindole, grounded in mechanistic principles and supported by detailed experimental protocols.

The Dichotomy of 7-Azaindole's Nitrogen Centers

To devise an effective protection strategy, one must first appreciate the distinct electronic and chemical nature of the two nitrogen atoms within the 7-azaindole core.

  • N1 (Pyrrole Nitrogen): This nitrogen is part of the five-membered pyrrole ring. It is generally considered more nucleophilic and less basic than its pyridinic counterpart. Its lone pair of electrons contributes to the aromaticity of the pyrrole ring. As such, it is the primary site of reaction with most electrophilic protecting group reagents under neutral or basic conditions.

  • N7 (Pyridine Nitrogen): Located in the six-membered pyridine ring, this nitrogen is more basic (pKa ≈ 4.6) and acts as a hydrogen bond acceptor.[4] While less nucleophilic than N1, its basicity can interfere with base-sensitive reagents or reactions. In certain cases, its protection or modification (e.g., to an N-oxide) is necessary to modulate the electronic properties of the ring system or to direct functionalization to other positions.[5]

Caption: Structure of 7-Azaindole highlighting the distinct N1 (pyrrole) and N7 (pyridine) nitrogen atoms.

Pillar 1: Selecting the Optimal Protecting Group

The choice of a protecting group is dictated by the overall synthetic route. A group that is ideal for one sequence may be entirely unsuitable for another. The decision-making process should be guided by a few core principles:

  • Ease and Efficiency: The group must be introduced in high yield under conditions that are compatible with the starting material's existing functionality.

  • Robustness: It must remain intact through all planned intermediate steps, which may involve strong acids, bases, organometallics, or transition-metal catalysts.[6]

  • Orthogonality: In complex syntheses, it is crucial to have the ability to remove one protecting group selectively without affecting others.

  • Reactivity Modulation: The protecting group is not a passive spectator. It can significantly influence the regioselectivity of subsequent reactions, such as lithiation or C-H functionalization.[4][7] For instance, certain bulky groups can direct metallation to a specific carbon atom.

Protecting_Group_Decision_Flowchart start Define Synthetic Route cond1 Subsequent Reaction Conditions? start->cond1 pg_select Select Candidate Protecting Group cond1->pg_select  Identify Stable Groups cond2 Need for Regiocontrol? cond2->pg_select  Refine Choice Based on  Directing Effects cond3 Orthogonal Deprotection Needed? cond3->pg_select  Ensure Orthogonality pg_select->cond2 pg_select->cond3 final_choice Final Protecting Group Strategy pg_select->final_choice  Validate Compatibility

Caption: Decision flowchart for selecting an appropriate N-protecting group for 7-azaindole synthesis.

Pillar 2: Field-Proven Protecting Groups for the N1-Position

The N1 position is the most common site for protection. The following groups are widely used and offer a range of stabilities and cleavage options.

A. Sulfonyl Protecting Groups (e.g., Ts, Bs)

Sulfonyl groups, particularly tosyl (Ts) and benzenesulfonyl (Bs), are among the most robust and frequently employed protecting groups for the 7-azaindole N1 position.[6][7] They are strongly electron-withdrawing, which can decrease the nucleophilicity of the pyrrole ring but also facilitates certain reactions like C-H functionalization.

  • Introduction: Typically installed using the corresponding sulfonyl chloride (TsCl or BsCl) with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF.

  • Stability: Exceptionally stable to a wide range of acidic conditions, many oxidizing agents, and some organometallic reagents.

  • Cleavage: Most commonly removed under basic conditions, such as hydrolysis with aqueous NaOH or KOH in an alcohol solvent.[7]

  • Causality: The use of a strong, non-nucleophilic base like NaH is critical for deprotonating the N1-H without competing side reactions. The resulting N-sulfonyl bond is strong due to resonance stabilization, accounting for its high stability.

B. Carbamate Protecting Groups (e.g., Boc)

The tert-butyloxycarbonyl (Boc) group is a valuable asset due to its stability to basic and nucleophilic conditions, combined with its facile removal under acidic conditions. This provides a crucial element of orthogonality relative to sulfonyl groups.

  • Introduction: Readily introduced using di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a solvent like THF or CH₂Cl₂.[7][8]

  • Stability: Stable to bases (e.g., LiHMDS, LDA), nucleophiles, and hydrogenation. It is, however, highly labile to strong acids.

  • Cleavage: Cleanly removed by treatment with strong acids like trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in an ethereal solvent.[7][8]

  • Causality: The mechanism of acid-catalyzed cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene. This reliable mechanism ensures clean deprotection without harsh conditions.

C. Silyl Protecting Groups (e.g., SEM)

The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers broad stability and unique activation properties, making it more than just a passive protecting group.

  • Introduction: Installed via reaction with SEM-Cl in the presence of a base like NaH in THF.[9]

  • Stability: Stable to a wide array of reagents, including many acids, bases, and organometallics.

  • Cleavage: Removed using fluoride ion sources (e.g., TBAF) or under strongly acidic conditions.

  • Dual Functionality: The SEM group has been shown to act as both a protecting group and an activating group, facilitating nucleophilic aromatic substitution at the C4 position under mild conditions.[9] This unique property allows for synthetic strategies that would otherwise be inaccessible.

Data Summary: Comparative Analysis of N1-Protecting Groups

Protecting GroupAbbreviationTypical Introduction ConditionsTypical Cleavage ConditionsAcid StabilityBase StabilityKey Advantages
Tosyl TsTsCl, NaH, DMFNaOH, MeOH/H₂O, refluxHighModerateHigh stability, electron-withdrawing
Benzenesulfonyl BsBsCl, NaH, THFMg, MeOH or NaOH, EtOHHighModerateSimilar to Ts, used in Suzuki couplings[7]
Boc Boc(Boc)₂O, DMAP, THFTFA, CH₂Cl₂ or HCl, DioxaneLowHighOrthogonal to base-labile groups
SEM SEMSEM-Cl, NaH, THFTBAF, THF or strong acidModerateHighBroad stability, dual activating role[9]

Pillar 3: Self-Validating Experimental Protocols

The following protocols are presented in a self-validating format. Expected observations and checkpoints are included to ensure the researcher can monitor progress and verify success at each stage.

Protocol 1: N1-Tosylation of 7-Azaindole
  • Objective: To protect the N1 position of 7-azaindole with a tosyl group.

  • Materials:

    • 7-Azaindole (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous NH₄Cl

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-azaindole.

    • Dissolve the 7-azaindole in anhydrous DMF.

    • Cool the solution to 0 °C using an ice-water bath.

    • Checkpoint: Add the NaH portion-wise. Observe for gas evolution (H₂), which should cease after ~20-30 minutes. The solution should be homogenous. This indicates the formation of the azaindole anion.

    • In a separate flask, dissolve TsCl in a minimal amount of anhydrous DMF.

    • Add the TsCl solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours.

    • Validation: Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes). The starting material spot should be consumed and a new, less polar product spot should appear.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with EtOAc and water.

    • Separate the layers. Wash the organic layer with water, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N1-tosyl-7-azaindole as a solid.

Protocol 2: N1-Boc Protection of 7-Azaindole
  • Objective: To protect the N1 position of 7-azaindole with a Boc group.

  • Materials:

    • 7-Azaindole (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous NaHCO₃

    • Brine

  • Procedure:

    • Dissolve 7-azaindole in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Add DMAP, followed by (Boc)₂O.

    • Stir the reaction at room temperature for 12-16 hours.

    • Validation: Monitor by TLC. The appearance of a new, higher Rf product spot and disappearance of the starting material confirms the reaction's progress.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ to remove any unreacted (Boc)₂O and acidic byproducts.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to afford N1-Boc-7-azaindole.

Protocol 3: Acid-Mediated Cleavage of N1-Boc-7-Azaindole
  • Objective: To deprotect the N1-Boc group to regenerate the free N1-H.

  • Materials:

    • N1-Boc-7-azaindole (1.0 eq)

    • Trifluoroacetic acid (TFA) (10 eq)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous NaHCO₃

  • Procedure:

    • Dissolve N1-Boc-7-azaindole in CH₂Cl₂.

    • Cool the solution to 0 °C.

    • Add TFA dropwise. Gas evolution (isobutylene) may be observed.

    • Stir at room temperature for 1-2 hours.

    • Validation: Monitor by TLC until the starting material is fully consumed. The product spot should co-elute with an authentic sample of 7-azaindole.

    • Carefully neutralize the reaction mixture by slowly adding it to a stirred, cooled (0 °C) solution of saturated aqueous NaHCO₃ until the pH is basic (~8-9).

    • Extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 7-azaindole.

Conclusion

The judicious selection and application of nitrogen protecting groups are paramount to the successful synthesis of complex 7-azaindole derivatives. By understanding the intrinsic reactivity of the N1 and N7 positions and leveraging the distinct stability profiles of groups like tosyl, Boc, and SEM, chemists can navigate challenging synthetic pathways with precision and efficiency. The protocols and strategies outlined in this guide provide a robust framework for researchers to build upon, enabling the continued exploration and development of novel 7-azaindole-based therapeutics.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., Wang, E., Wang, J., & Wu, Z. (2020, August 27). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry.
  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
  • Bentham Science. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • National Institutes of Health. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).
  • National Institutes of Health. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC.
  • National Institutes of Health. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC.
  • National Institutes of Health. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3.
  • ResearchGate. (2019, November). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.

Sources

Application

High-Fidelity Protocol: Selective N-Boc Protection of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine

[1] Abstract & Strategic Rationale The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure in kinase inhibitor design (e.g., Vemurafenib, Pexidartinib).[1] The functionalization of the C2-position...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Rationale

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure in kinase inhibitor design (e.g., Vemurafenib, Pexidartinib).[1] The functionalization of the C2-position with a methanamine group creates a critical handle for diversity-oriented synthesis.[1] However, the protection of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine presents a chemoselectivity challenge due to the presence of three distinct nitrogen centers:

  • The Primary Amine (Target): Highly nucleophilic (

    
    , pKa 
    
    
    
    9.5).[1]
  • The Pyridine Nitrogen (N7): Moderately basic (

    
    , pKa 
    
    
    
    4.6), non-nucleophilic for acylation.[1]
  • The Pyrrole Nitrogen (N1): Weakly acidic (

    
    , pKa 
    
    
    
    13), but capable of acylation under forcing conditions or with nucleophilic catalysts (DMAP).

The Objective: Selectively install the tert-butoxycarbonyl (Boc) group on the primary methanamine while leaving the 7-azaindole core unprotected for subsequent SNAr or cross-coupling reactions.

The Strategy: We exploit the significant nucleophilicity gap between the aliphatic amine and the heteroaromatic nitrogen. By maintaining a strictly controlled stoichiometric environment and avoiding hyper-nucleophilic acyl transfer catalysts (like DMAP), we achieve >95% selectivity.[1]

Critical Parameters & Reagents

ParameterSpecificationRationale
Substrate (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamineHigh purity (>98%) required to prevent oligomerization.[1]
Reagent Di-tert-butyl dicarbonate (Boc

O)
Limit to 1.05 equiv. Excess promotes N1-bis-protection.[1]
Solvent Dichloromethane (DCM) or THFDCM is preferred for solubility; THF if the HCl salt is used.[1]
Base Triethylamine (TEA) or DIPEANeutralizes the HCl salt (if starting material is a salt).
Temperature 0 °C

23 °C
Initial cooling suppresses kinetic side-reactions at N1.[1]
Forbidden DMAP (4-Dimethylaminopyridine)CRITICAL: DMAP catalyzes the acylation of the indole N1.[1]

Experimental Protocol

Materials[1][2][3][4][5][6][7]
  • (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride (1.0 g, 4.54 mmol)[1]

    • Note: If using free base, omit the extra equivalents of TEA.

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.04 g, 4.77 mmol, 1.05 eq)[1]
    
  • Triethylamine (TEA) (1.9 mL, 13.6 mmol, 3.0 eq)

  • Dichloromethane (DCM) (anhydrous, 20 mL)

  • Methanol (MeOH) (2 mL) - Optional solubilizer[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with the amine dihydrochloride salt (1.0 g) and DCM (20 mL). The salt will likely remain as a suspension.[1]

  • Neutralization: Cool the suspension to 0 °C (ice/water bath). Add TEA (1.9 mL) dropwise over 5 minutes.

    • Observation: The suspension should clarify as the free base is liberated. If solubility is poor, add MeOH (1-2 mL) or switch solvent to THF.[1]

  • Acylation: Dissolve Boc

    
    O (1.04 g) in minimal DCM (2 mL). Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23 °C). Stir for 2–4 hours.

    • Monitoring: Check by TLC (10% MeOH in DCM) or LCMS.[1] Target Mass: [M+H]

      
       = 248.14.[1]
      
  • Quench: Once conversion is >98%, quench by adding water (20 mL).

  • Workup:

    • Separate the organic layer.[1][2]

    • Extract the aqueous layer with DCM (2 x 15 mL).[1]

    • Wash combined organics with Brine (20 mL).[1]

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: The crude residue is often pure enough (>95%).[1] If N1-protection is observed (minor spot, higher R

    
    ), recrystallize from EtOAc/Hexanes or perform flash chromatography (Gradient: 0 
    
    
    
    5% MeOH in DCM).

Mechanism & Pathway Analysis[1]

The following diagram illustrates the selective pathway versus the competitive side reaction.

G Substrate (1H-Pyrrolo[2,3-b]pyridin-2-yl) methanamine Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Primary Amine) Boc2O Boc2O Boc2O->Intermediate Product Target: N-Boc-methanamine (Major) Intermediate->Product - CO2, - tBuOH SideProduct Side Product: N1,N-Bis-Boc (Minor - Avoided) Product->SideProduct Excess Boc2O + DMAP (N1 Acylation)

Figure 1: Reaction pathway highlighting the kinetic preference for the primary amine over the indole nitrogen.

Troubleshooting & "Rescue" Protocol

Even with careful control, N1-acylation (indole protection) can occur, especially on scale-up.[1]

Scenario: LCMS shows a peak at M+100 (Bis-Boc product).[1] The Fix: The N1-Boc group on 7-azaindoles is significantly more labile than the aliphatic carbamate.[1]

  • Dissolve the crude mixture in MeOH.

  • Add 2.0 equiv of K

    
    CO
    
    
    
    .[1]
  • Stir at Room Temperature for 30 minutes.

  • Result: The N1-Boc group cleaves exclusively, returning the desired Mono-Boc product. The aliphatic Boc remains intact.[1]

Analytical Validation

TestExpected ResultNotes
LCMS Peak at

248.1 (

)
Bis-Boc would appear at ~348.[1]1.
1H NMR

1.45 (s, 9H)
Confirming Boc group.
1H NMR

11.5 (br s, 1H)
Critical: Presence of this broad singlet confirms the Indole NH is FREE (unprotected).

Workflow Diagram

Workflow Start Start: Amine Salt + DCM BaseAdd Add TEA (3.0 eq) Temp: 0°C Start->BaseAdd BocAdd Add Boc2O (1.05 eq) Dropwise BaseAdd->BocAdd Warm Warm to 23°C Stir 2-4h BocAdd->Warm Check QC: LCMS/TLC Warm->Check Quench Quench: Water Extract: DCM Check->Quench Mono-Boc (Major) Rescue Rescue: MeOH/K2CO3 Cleave N1-Boc Check->Rescue Bis-Boc (Detected) Final Final Product (Solid) Quench->Final Rescue->Quench

Figure 2: Operational workflow including the specific "Rescue" loop for over-protected byproducts.

References

  • BenchChem. Synthesis of 7-Azaindoles from 2-Amino-6-bromopyridine: Application Notes and Protocols. Retrieved from

  • Servín, F. A., et al. (2017).[1][2] "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society, 61(1).[3] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 165950377, tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-2-yl)carbamate.[1] Retrieved from

  • VulcanChem. tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate Product Page.[1] (For comparative pKa and reactivity data). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Reduction of 7-Azaindole-2-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 7-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine via the reduction of 7-azaindole-2-carbonitrile. This molecule is a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine via the reduction of 7-azaindole-2-carbonitrile. This molecule is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutics.[1][2] However, the reduction of the nitrile group on the electron-rich 7-azaindole scaffold is not always straightforward. This guide provides in-depth troubleshooting advice, detailed protocols, and the chemical rationale behind our recommendations to help you overcome common challenges and improve your reaction yield and purity.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

Q1: What are the most common and effective methods for reducing 7-azaindole-2-carbonitrile to the corresponding primary amine?

There are two primary, well-established routes:

  • Catalytic Hydrogenation: This method employs a metal catalyst (most commonly Raney Nickel) and a hydrogen source (typically H₂ gas). It is often preferred in industrial settings due to cost-effectiveness and safety at scale.[3]

  • Chemical Reduction with Metal Hydrides: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-catalytic reducing agent that provides an effective, albeit more reactive, alternative.[4][5][6][7] Borane complexes (e.g., BH₃-THF) are also viable.[8]

Q2: My main impurity is a secondary amine. Why does this form and how can it be prevented?

This is the most common issue in nitrile reductions, particularly with catalytic hydrogenation.[9][10] The reaction proceeds through an intermediate imine (R-CH=NH). This imine can be attacked by the desired primary amine product (R-CH₂NH₂) already formed in the mixture. A subsequent reduction of this new intermediate leads to the undesired secondary amine ((R-CH₂)₂NH).

  • Primary Solution: The most effective way to suppress this side reaction during catalytic hydrogenation is to conduct the reaction in a solution saturated with ammonia (e.g., methanolic or ethanolic ammonia).[8] The excess ammonia outcompetes the primary amine product in reacting with the imine intermediate, shifting the equilibrium away from secondary amine formation.

Q3: Can I use sodium borohydride (NaBH₄) for this reduction?

Generally, NaBH₄ alone is not a strong enough reducing agent to convert nitriles to amines.[4] However, its reducing power can be enhanced by using it in conjunction with a transition metal catalyst, such as cobalt(II) chloride (CoCl₂) or Raney Nickel, which can make the reduction feasible.[10][11] For this specific substrate, LiAlH₄ or catalytic hydrogenation with Raney Nickel are more reliable and higher-yielding methods.

Q4: My reaction stalls, showing significant amounts of unreacted starting material on TLC/LCMS. What are the likely causes?

Several factors can lead to incomplete conversion:

  • Catalyst Inactivation (Hydrogenation): The pyridine nitrogen in the 7-azaindole ring can act as a Lewis base and coordinate to the metal catalyst, partially poisoning it.[12] Impurities in your starting material or solvent (e.g., sulfur compounds) can also deactivate the catalyst.

  • Poor Reagent Quality (Hydride Reduction): LiAlH₄ is extremely sensitive to moisture and can be deactivated by atmospheric water or wet solvents. Ensure you are using a fresh bottle or a properly stored, titrated reagent and strictly anhydrous solvents.[13]

  • Insufficient Hydrogen Pressure (Hydrogenation): Some nitrile reductions require significant hydrogen pressure to proceed efficiently. Ensure your system is leak-free and that the pressure is maintained throughout the reaction.

  • Inadequate Temperature: While LiAlH₄ reactions are often run at 0 °C to reflux, catalytic hydrogenations may require heating to achieve a reasonable rate.[3]

In-Depth Troubleshooting Guides

This section addresses specific experimental scenarios with detailed causal analysis and corrective actions.

Scenario 1: Low Yield in Catalytic Hydrogenation with Raney Nickel

Problem: "I am hydrogenating 7-azaindole-2-carbonitrile using Raney Nickel and H₂ gas in ethanol. After 24 hours, my TLC shows a mix of starting material, the desired product, and at least one major, less polar byproduct. The overall isolated yield is below 40%."

start Low Yield with Raney Ni check_sm Starting Material Remaining? start->check_sm check_bp Byproducts Observed? start->check_bp cause_catalyst Cause: Inactive Catalyst (Poisoning/Old Stock) check_sm->cause_catalyst  Yes cause_conditions Cause: Suboptimal Conditions (Temp/Pressure) check_sm->cause_conditions  Yes cause_secondary Cause: Secondary Amine Formation (Imine intermediate reacts with product) check_bp->cause_secondary  Yes (Less polar spot) sol_catalyst Solution: 1. Use fresh, active Raney Ni. 2. Ensure high-purity substrate/solvent. cause_catalyst->sol_catalyst sol_conditions Solution: 1. Increase H₂ pressure (e.g., 50-100 psi). 2. Gently heat the reaction (e.g., 50 °C). cause_conditions->sol_conditions sol_secondary Solution: 1. Use ammoniacal ethanol as solvent. 2. Add a basic salt like sodium acetate. cause_secondary->sol_secondary

Caption: Troubleshooting workflow for low-yield Raney Ni reductions.

Detailed Analysis & Corrective Actions:

  • Evaluate Catalyst Activity: Raney Nickel is often stored as a slurry under water or ethanol and loses activity over time. Ensure you are using a fresh or recently activated batch. The presence of the pyridine ring in your substrate makes it particularly sensitive to catalyst activity.

  • Suppress Secondary Amine Formation: The less polar byproduct is almost certainly the secondary amine. The most reliable solution is to switch your solvent from pure ethanol to a 7N solution of ammonia in methanol or a saturated solution of ammonia in ethanol. This simple change can dramatically increase the selectivity for the primary amine.[8] Adding a weak base, such as sodium acetate, has also been shown to improve yields and reaction rates in some cases.[14]

  • Optimize Reaction Parameters: If conversion remains low even with active catalyst, consider increasing the hydrogen pressure (a typical range is 50-500 psi) and temperature (50-80 °C).[3][14] The 7-azaindole moiety can render the nitrile less reactive, requiring more forcing conditions than a simple benzonitrile.

  • Consider a Co-catalyst or Additive: In some cases, the presence of an aliphatic acid anhydride (like acetic anhydride) can be used. This will produce the N-acetylated primary amine, completely preventing secondary amine formation, but requires a subsequent deprotection step.[9][14]

Scenario 2: Complications with Lithium Aluminum Hydride (LiAlH₄) Reduction

Problem: "I treated my 7-azaindole-2-carbonitrile with LiAlH₄ in THF. The reaction seemed complete by TLC, but during the aqueous work-up, I got a thick, gelatinous precipitate that was impossible to filter, and my product seems to be trapped in it. My final yield was very low."

Analysis & Corrective Actions:

This is a classic problem with LiAlH₄ reductions and is almost always due to an improper quenching and work-up procedure. When water is added, it reacts with the aluminum salts to form aluminum hydroxide (Al(OH)₃), a gelatinous solid that can emulsify and physically trap your amine product.

Solution: The Fieser Work-up

The key is to add water and base in a specific, stoichiometric ratio to produce granular, easily filterable inorganic salts. For a reaction using X grams of LiAlH₄:

  • Cool: Cool the reaction mixture to 0 °C in an ice bath.

  • Quench (Water): Slowly and cautiously add X mL of water. You will observe gas evolution (H₂).

  • Add Base: Add X mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.

  • Final Water Addition: Add 3X mL of water.

  • Stir: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes to 1 hour. You should observe the formation of a white, granular solid that is easily stirred and filtered.

  • Filter & Extract: Filter the mixture through a pad of Celite®, washing the solid thoroughly with an organic solvent (e.g., ethyl acetate, THF, or dichloromethane). The product will be in the filtrate.

Causality: This specific sequence of additions produces a crystalline form of aluminum salts (often LiAlO₂) that does not form gels, allowing for easy removal by filtration and efficient recovery of the product.[15]

Comparative Overview of Recommended Methods

FeatureCatalytic Hydrogenation (Raney Ni)Chemical Reduction (LiAlH₄)
Primary Reagents Raney Nickel, H₂ gasLithium Aluminum Hydride (LiAlH₄)
Typical Solvent Ethanolic Ammonia, MethanolAnhydrous THF, Diethyl Ether
Temperature Room Temp to 80 °C0 °C to Reflux
Pressure Atmospheric to >500 psiAtmospheric
Key Side Reaction Secondary/Tertiary Amine Formation[10]Potential for over-reduction of other groups
Selectivity Control Add excess ammonia or use additives[8][14]Generally high for primary amine[7]
Work-up Simple filtration of the catalystCareful, stoichiometric quench required[15]
Safety Concerns Flammable H₂ gas, pyrophoric catalystExtremely water-reactive reagent

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel
  • Materials:

    • 7-azaindole-2-carbonitrile (1.0 eq)

    • Raney® Nickel (approx. 50% slurry in water, use ~0.5 eq by dry weight)

    • 7N Ammoniacal Methanol Solution

    • Parr-type hydrogenation apparatus or similar pressure vessel

  • Procedure:

    • To a pressure-rated reaction vessel, add 7-azaindole-2-carbonitrile.

    • Add the 7N ammoniacal methanol solution (sufficient to make a ~0.1 M solution).

    • Carefully wash the Raney Nickel slurry several times with methanol to remove the water. Caution: Raney Nickel is pyrophoric when dry. Under a nitrogen atmosphere, add the methanol-wet catalyst to the reaction vessel.

    • Seal the vessel. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 100 psi.

    • Stir the reaction mixture vigorously at 50 °C. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LCMS.

    • Upon completion, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 7-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine, which can be purified by column chromatography or crystallization.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
  • Materials:

    • Lithium Aluminum Hydride (LiAlH₄, 2.0 eq)

    • 7-azaindole-2-carbonitrile (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • 15% (w/v) Aqueous NaOH

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄.

    • Add anhydrous THF to create a slurry (approx. 0.5 M). Cool the flask to 0 °C using an ice bath.

    • Dissolve the 7-azaindole-2-carbonitrile in a separate flask with anhydrous THF.

    • Add the solution of the nitrile dropwise to the stirred LiAlH₄ slurry at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. You may gently heat to reflux to ensure completion, monitoring by TLC.

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Perform the Fieser work-up as described in Scenario 2 above, using the appropriate volumes of water and NaOH solution based on the mass of LiAlH₄ used.

    • Filter the resulting granular solid through Celite®, washing thoroughly with THF and/or ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product for subsequent purification.

References

  • Reduction of nitriles. (n.d.). Google Patents.
  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.
  • Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide.
  • Amine Formation from Nitriles. (2022, April 19). Study Mind.
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009, March 6). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry.
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps.
  • New Method Improves Nitrile Reductions. (n.d.). C&EN Global Enterprise. ACS Publications.
  • Guillon, J., Grellier, P., Labaeï, M., et al. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • Nitrile reduction. (n.d.). In Wikipedia.
  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data.
  • Shimizu, K., et al. (n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. PMC.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018, November 21). ResearchGate.
  • Sun, D., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. (n.d.). ChemRxiv.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025, August 6). ResearchGate.
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). PMC.
  • Reductions with Lithium Aluminium Hydride. (n.d.). University of the West Indies.
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
  • Lithium aluminium hydride. (n.d.). In Wikipedia.
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008, April 4). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006, July 15). Organic Chemistry Portal.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (n.d.). Royal Society of Chemistry.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014, November 28). MDPI.

Sources

Optimization

Technical Support Center: 2-Substituted 7-Azaindole Solubility Optimization

Subject: Troubleshooting Solubility & Aggregation in 7-Azaindole Drug Discovery Ticket ID: 7AI-SOL-2024 Assigned Specialist: Senior Application Scientist Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Aggregation in 7-Azaindole Drug Discovery Ticket ID: 7AI-SOL-2024 Assigned Specialist: Senior Application Scientist

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design (e.g., Vemurafenib, Pexidartinib) due to its bioisosteric resemblance to purines.[1][2] However, its utility is frequently compromised by intractable solubility .

Unlike indoles, 7-azaindoles possess a "Janus-faced" hydrogen bonding motif: the pyrrole N1-H (donor) and the pyridine N7 (acceptor). This allows for the formation of extremely stable, centrosymmetric R2(8) dimers in the solid state, creating high lattice energy barriers that solvents must overcome. Substitution at the 2-position often exacerbates this by increasing planarity or lipophilicity.

This guide addresses the three critical failure points: Synthesis Workup , Purification , and Biological Formulation .

Phase 1: The "Brick Wall" Mechanism

User Query: Why does my 2-substituted analog precipitate as a rock-hard solid that resists dissolution in MeOH or DMSO?

Technical Diagnosis: Your compound is likely trapped in a self-complementary hydrogen-bond network. The N7 nitrogen (pKa ~4.6) and N1 proton form a "molecular zipper." When you substitute at the 2-position (especially with aryl groups), you often planarize the molecule, enhancing


-

stacking on top of this H-bond network.
Visualization: The Dimerization Trap

The following diagram illustrates the competitive binding that causes solubility failure.

Azaindole_Dimer cluster_0 Solubilized State (Desired) cluster_1 Crystal Lattice State (Precipitate) Solvent Solvent Molecules (DMSO/MeOH) Molecule_A 7-Azaindole Monomer Solvent->Molecule_A Dipole Interaction Dimer Centrosymmetric R2(8) Dimer Molecule_A->Dimer N1-H ... N7 H-Bond (Thermodynamic Sink) Stack Pi-Pi Stacking (Planar 2-substituents) Dimer->Stack Lattice Energy >> Solvation Energy

Figure 1: Thermodynamic competition between solvation and dimerization. The R2(8) dimer is the primary cause of insolubility in non-polar and moderately polar solvents.

Phase 2: Synthesis & Purification Troubleshooting

Issue 1: Compound crashes out during reaction workup

Symptom: You attempt to extract with EtOAc/Water, but the product forms an interfacial "rag" or precipitates entirely. Root Cause: 2-substituted 7-azaindoles often have low solubility in both aqueous (too lipophilic) and organic (too crystalline) phases.

Protocol: The "Polar Aprotic" Rescue Do not rely on standard EtOAc extractions.

  • Solvent Switch: Use 2-MeTHF or DCM/IPA (3:1) as the organic phase. 2-MeTHF has better solubility for nitrogen heterocycles than EtOAc.

  • Salting In: If the product is amphoteric, adjust the aqueous layer pH.

    • Acidic Workup: Lower pH to ~2.0 (protonate N7). This breaks the dimer.

    • Warning: Ensure your 2-substituent (e.g., boronate, acetal) is acid-stable.

Issue 2: HPLC Tailing and Column Clogging

Symptom: Broad peaks, carryover, or high backpressure due to on-column precipitation. Root Cause: The basic N7 interacts with residual silanols on the column, and the hydrophobic 2-substituent drives precipitation in the aqueous mobile phase.

Troubleshooting Guide:

Parameter Standard Condition Optimized for 7-Azaindoles Why?
Mobile Phase pH Acidic (0.1% TFA) High pH (10 mM NH₄HCO₃, pH 10) Deprotonates silanols but keeps the 7-azaindole neutral/free-base, reducing silanol dragging. Requires hybrid silica columns (e.g., XBridge).
Modifier Formic Acid TFA (0.05-0.1%) If you must use low pH, TFA forms an ion pair with N7, masking the charge and improving peak shape.

| Organic Solvent | Acetonitrile | Methanol | MeOH is a protic solvent that competes more effectively for the H-bond donor/acceptor sites than ACN, helping break dimers. |

Phase 3: Formulation & Bioavailability

User Query: My IC50 is 5 nM, but oral exposure in mice is zero. The compound passes right through.

Technical Diagnosis: This is a classic "brick dust" problem (Class II or IV in BCS). The lattice energy is so high that the drug never dissolves in the GI tract.

Strategy A: Salt Selection (The pKa Rule)

The N7 nitrogen has a pKa of ~4.6. For a stable salt, you need an acid with pKa < 2.6 (Rule of thumb:


).
  • Recommended Counter-ions:

    • Mesylate (Methanesulfonic acid): Excellent for breaking lattice packing.

    • Hydrochloride (HCl): Common, but can lead to the "common ion effect" in the stomach (high Cl- concentration reduces solubility).

    • Avoid: Tosylates (often unstable with electron-rich heterocycles) or weak acids (fumarate/tartrate) unless the pKa is modified by substituents.

Strategy B: Amorphous Solid Dispersion (ASD)

If salts fail (due to disproportionation in vivo), you must disrupt the crystal lattice physically. This is how Vemurafenib (Zelboraf) was solved.

Protocol: Solvent-Controlled Coprecipitation

  • Solvent: Dimethylacetamide (DMAc). Note: 7-azaindoles are often soluble in DMAc when insoluble in everything else.

  • Polymer: HPMCAS (Hypromellose acetate succinate).[3]

  • Method: Dissolve Drug + Polymer in DMAc. Precipitate into cold acidic water.

  • Result: The polymer "freezes" the drug in an amorphous state, preventing the N1-H...N7 zipper from re-forming.

Visual Workflow: Solubility Optimization Decision Tree

Solubility_Tree Start Compound Insoluble (2-sub-7-azaindole) Check_pKa Check pKa of N7 (Is it > 4.0?) Start->Check_pKa Salt_Screen Attempt Salt Formation (Mesylate/Sulfate) Check_pKa->Salt_Screen Yes ASD_Route Amorphous Solid Dispersion (HPMCAS / PVP-VA) Check_pKa->ASD_Route No (Too weak base) Salt_Stable Is Salt Stable & Soluble? Salt_Screen->Salt_Stable Salt_Stable->ASD_Route No (Disproportionates) Success_Salt Develop Salt Form Salt_Stable->Success_Salt Yes Prodrug Prodrug Strategy (Mask N1-H) ASD_Route->Prodrug Recrystallizes Rapidly Success_ASD Develop ASD (Spray Dry/HME) ASD_Route->Success_ASD High Tg / Stable

Figure 2: Decision matrix for optimizing bioavailability. Note that if ASD fails, chemical modification (prodrugs) to mask the N1-H donor is the final resort.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 2014.[4][5] Link

    • Context: Reviews the structural properties and bioisosteric utility of the scaffold.
  • Shah, N., et al. "Improved Vemurafenib Dissolution and Pharmacokinetics as an Amorphous Solid Dispersion Produced by KinetiSol® Processing." Journal of Pharmaceutical Sciences, 2018. Link

    • Context: Definitive case study on overcoming 7-azaindole insolubility using ASDs.
  • Emtsso, M., et al. "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray and Vibrational Spectroscopy." Crystals, 2021. Link

    • Context: Detailed crystallographic analysis of the N-H...N dimer networks.
  • Zhang, P., et al. "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors."[6] ACS Medicinal Chemistry Letters, 2012. Link

    • Context: Discusses 2-substitution effects on potency and physicochemical properties.[2][5][7]

Sources

Troubleshooting

Technical Support Center: Troubleshooting SEM Deprotection in 7-Azaindole Synthesis

Topic: Troubleshooting SEM deprotection in 7-azaindole synthesis Content type: Technical Support Center Guide Executive Summary & Diagnostic Workflow Removing the 2-(trimethylsilyl)ethoxymethyl (SEM) group from 7-azaindo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting SEM deprotection in 7-azaindole synthesis Content type: Technical Support Center Guide

Executive Summary & Diagnostic Workflow

Removing the 2-(trimethylsilyl)ethoxymethyl (SEM) group from 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is notoriously more difficult than from standard indoles or alcohols. The electron-deficient pyridine ring alters the electronics of the pyrrole nitrogen, often stabilizing the


-hydroxymethyl intermediate  (

-CH

OH).

If your reaction is stalling or producing side products, it is likely due to one of two root causes:

  • The Hemiaminal Trap: Failure of the

    
    -CH
    
    
    
    OH intermediate to collapse into the free amine.
  • Formaldehyde Re-attack: Released formaldehyde reacting with the electron-rich C-3 position of the azaindole to form dimers or methylene-bridged byproducts.

Interactive Diagnostic Tree

Use the following decision tree to identify your specific issue and select the correct protocol.

SEM_Troubleshooting Start Start: Reaction Analysis (LCMS/TLC) CheckMS Check Mass Spectrum (MS) Start->CheckMS Mass_M30 Mass = Target + 30 Da (N-CH2OH Intermediate) CheckMS->Mass_M30 Single Peak (+30) Mass_Target Mass = Target (Product formed but low yield) CheckMS->Mass_Target Clean but slow Mass_Complex Complex Mixture / Dimers (M + 12 or M + 14 patterns) CheckMS->Mass_Complex Multiple Spots Action_Base Issue: Hemiaminal Trap Action: Perform Basic Workup (NaOH or NaHCO3) Mass_M30->Action_Base Action_Switch Issue: Reagent Incompatibility Action: Switch Method (MgBr2 or BF3) Mass_Target->Action_Switch Action_Scavenge Issue: Formaldehyde Attack Action: Add Scavenger (Ethylenediamine/EDA) Mass_Complex->Action_Scavenge

Figure 1: Diagnostic workflow for identifying SEM deprotection failures based on LCMS data.

Common Issues & Solutions (FAQs)

Category 1: The "M+30" Intermediate Trap

Q: My LCMS shows a clean peak, but the mass is exactly 30 Da higher than my expected product. What is this? A: This is the


-hydroxymethyl hemiaminal intermediate  (

-CH

OH).
  • The Science: Cleavage of the SEM group occurs in two distinct steps. First, the silyl-ethyl chain is removed (by F

    
     or H
    
    
    
    ), leaving the
    
    
    -CH
    
    
    OH group. For 7-azaindoles, this intermediate is surprisingly stable due to the electron-withdrawing effect of the pyridine ring, which reduces the lone-pair availability on the nitrogen required to "kick out" the formaldehyde [1].
  • The Fix: This intermediate requires basic conditions to collapse.

    • If using TFA: Do not just evaporate the acid. You must perform a distinct basic workup (e.g., stir the crude residue with THF/aq. NaHCO

      
       or 2N NaOH) for 1–4 hours [2].
      
    • If using TBAF: Add ethylenediamine (EDA) to the reaction mixture. EDA acts as a base and a formaldehyde scavenger.

Category 2: Side Reactions & Polymerization[1]

Q: I see the product, but also a significant amount of "dimer" and other impurities. Why? A: You are experiencing electrophilic aromatic substitution by the released formaldehyde.[1]

  • The Science: The formaldehyde (CH

    
    O) generated during deprotection is a reactive electrophile. The C-3 position of 7-azaindole is nucleophilic. If CH
    
    
    
    O is not removed immediately, it links two azaindole molecules via a methylene bridge [3].
  • The Fix: You must add a formaldehyde scavenger .

    • Ethylenediamine (EDA): The gold standard. It reacts with formaldehyde to form a stable imidazolidine, preventing it from reacting with your substrate.

    • Protocol Adjustment: Add 10–20 equivalents of EDA directly to your TBAF reaction or during the basic workup of a TFA reaction.

Category 3: Functional Group Compatibility

Q: TBAF is removing my other silyl groups (TBS/TIPS). How can I be selective? A: Switch to Magnesium Bromide (MgBr


) .[2]
  • The Science: MgBr

    
     in nitromethane acts as a mild Lewis acid that coordinates selectively to the SEM ether oxygens.[2] It cleaves SEM groups via a "hard-soft" interaction mechanism that often spares robust silyl ethers like TIPS or TBDPS [4].
    
  • The Fix: Use the MgBr

    
    /MeNO
    
    
    
    protocol (See Section 4).

Comparative Reagent Guide

Choose the right reagent based on your substrate's sensitivity.

ReagentMechanismBest ForRisk Factor
TFA / DCM Brønsted AcidRobust substrates; Scale-upHigh: Can cause decomposition of acid-sensitive groups. Requires basic workup.[3]
TBAF / EDA Fluoride SourceStandard lab scale; General useMedium: Non-selective for other silyl groups.
MgBr

/ MeNO

Lewis AcidAcid/Base sensitive substratesLow: Very mild, but requires specific solvent (Nitromethane).
BF

OEt

Strong Lewis AcidStubborn substratesHigh: Often leads to complex mixtures; use as last resort [3].

Field-Proven Protocols

Protocol A: The "Standard" Two-Step TFA Method

Best for: Substrates stable to acid, where TBAF fails.

  • Acidolysis: Dissolve substrate (1.0 equiv) in DCM (0.1 M). Add TFA (20–30% v/v).[3]

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor for disappearance of starting material (SM).[1][2][3][4] Note: You will likely see the M+30 intermediate.

  • Evaporation: Concentrate in vacuo to remove TFA. Crucial: Do not stop here.

  • Formaldehyde Release (The "Collapse"): Redissolve the residue in THF/MeOH (1:1). Add 2N NaOH or sat. NaHCO

    
      (excess). Stir vigorously for 2–12 hours until the M+30 peak converts to Product (M).
    
  • Workup: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
Protocol B: The "Scavenger" TBAF Method

Best for: Preventing side reactions and dimers.

  • Setup: Dissolve substrate (1.0 equiv) in THF.

  • Reagents: Add Ethylenediamine (EDA) (10.0 equiv) followed by TBAF (1M in THF, 3.0–5.0 equiv).

  • Reaction: Heat to 60°C or reflux. The EDA will trap the formaldehyde as it forms, driving the equilibrium forward and preventing side reactions.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove the EDA-formaldehyde adduct.

Protocol C: The Mild MgBr Method

Best for: Complex molecules with other sensitive protecting groups.

  • Setup: Dissolve substrate in Nitromethane (MeNO

    
    )  or Et
    
    
    
    O/MeNO
    
    
    (2:1).
  • Reagent: Add MgBr

    
     OEt
    
    
    
    (4.0–6.0 equiv).
  • Reaction: Stir at RT to 50°C.

  • Quench: Pour into sat. NaHCO

    
    . Extract with EtOAc.[1][2][3][5]
    

Mechanistic Visualization

Understanding the pathway helps predict where the reaction fails.

SEM_Mechanism Substrate N-SEM Precursor Intermed N-Hydroxymethyl (Hemiaminal) [STABLE TRAP] Substrate->Intermed Step 1: Cleavage (TFA or TBAF) Product Free N-H Product Intermed->Product Step 2: Collapse (Requires Base/Heat) Formaldehyde Formaldehyde (CH2O) Intermed->Formaldehyde Release SideProd Dimer / Byproduct Product->SideProd Reacts with CH2O Formaldehyde->SideProd Attacks Product (If not scavenged)

Figure 2: Reaction mechanism showing the stable hemiaminal trap and the danger of released formaldehyde.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014.
  • Deng, X.; et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules 2024, 29, 4895. Available at: [Link]

  • Vakalopoulos, A.; Lampe, T. F. J. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Tetrahedron Lett. 2000, 41, 4095–4099. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Polar 7-Azaindole Amines

Status: Operational Ticket ID: T-AZA-700 Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Tailing, Solubility, and Metal Contamination in 7-Azaindole Scaffolds Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-AZA-700 Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Tailing, Solubility, and Metal Contamination in 7-Azaindole Scaffolds

Executive Summary: The "Dual-Nitrogen" Challenge

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives are privileged scaffolds in kinase inhibitor development (e.g., Vemurafenib).[1] However, they present a unique purification paradox:

  • The Pyridine Nitrogen (N-7): A basic center (pKa ~4.6–7.0 depending on substitution) that protonates easily on acidic silica silanols, causing severe tailing.

  • The Pyrrole Nitrogen (N-1): A weak acid (pKa ~13) that can form aggregates or metal complexes.

When you add an exocyclic amine to this scaffold, polarity increases drastically, often rendering standard hexanes/ethyl acetate gradients useless. This guide provides field-proven protocols to resolve these specific issues.

Module 1: Flash Chromatography Troubleshooting

Issue: "My compound streaks from the baseline to the solvent front on silica gel."

Diagnosis: This is the classic "Silanol Effect." Unmodified silica gel is slightly acidic (pH ~5). The basic N-7 of the azaindole and your exocyclic amine are hydrogen-bonding or ion-pairing with free silanol groups (Si-OH), resulting in peak broadening and irreversible adsorption.

Protocol: The "Ammonia-Doped" Methanol System Do not use pure Methanol/DCM. You must deactivate the silica surface.

  • Prepare Solvent B (The Modifier):

    • Take 7N Ammonia in Methanol (commercially available).

    • Dilute this to create a 10% (v/v) 7N NH₃ in Methanol solution.

    • Why? The ammonia competes for the silanol sites, "blocking" them so your amine can pass through.

  • The Gradient:

    • Solvent A: Dichloromethane (DCM).

    • Solvent B: 10% (7N NH₃/MeOH) in DCM. Note: Do not confuse this with the stock solution. This is the mobile phase line B.

    • Run Profile: 0% B to 20% B over 15 CV (Column Volumes).

Alternative: The "Triethylamine (TEA) Passivator" If you lack ammoniated methanol:

  • Add 1% Triethylamine (TEA) to both Solvent A (DCM) and Solvent B (MeOH).

  • Warning: TEA has a high boiling point. You must rotovap aggressively or use an acidic workup (which might protonate your product) to remove it. Ammonia is volatile and preferred.

Issue: "The compound precipitates on the column during loading."

Diagnosis: Polar 7-azaindoles often have poor solubility in DCM (Solvent A) but high solubility in MeOH (Solvent B). When the injection plug hits the non-polar mobile phase, the compound crashes out.

Protocol: Dry Loading (Solid Load) Never liquid load polar amines in a "strong" solvent (like pure MeOH/DMSO) onto a normal phase column. It destroys resolution.

  • Dissolve crude mixture in MeOH.

  • Add Celite 545 or clean Silica Gel (ratio: 1g crude to 3g solid support).

  • Rotovap to dryness until you have a free-flowing powder.

  • Load this powder into a solid load cartridge (empty pre-column).

Module 2: Reverse Phase HPLC (The pH Switch)

Issue: "I see broad, split peaks on C18 using Water/Acetonitrile + TFA."

Diagnosis: Standard acidic modifiers (TFA, Formic Acid) protonate the basic nitrogens. While this improves solubility, charged species often interact with residual silanols on the C18 base silica (similar to NP). Furthermore, if your molecule has two basic sites (N-7 and the amine), you may be observing a mix of mono- and di-protonated states.

The Fix: High pH Reverse Phase Switching to a basic mobile phase keeps the 7-azaindole in its neutral (free base) form. Neutral molecules interact more predictably with the hydrophobic C18 chains, resulting in sharper peaks and higher loading capacity.

Protocol: The "Bicarb" Buffer System

  • Column: C18 (Ensure the column is rated for pH 10, e.g., C18-EVO, XBridge, or Gemini).

  • Solvent A: 10 mM Ammonium Bicarbonate (pH ~8.5–9.0) in Water.

  • Solvent B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B.

Data Comparison: Acidic vs. Basic Mobile Phase

FeatureAcidic (0.1% TFA)Basic (10mM NH₄HCO₃)
Ionization State Cationic (Protonated)Neutral (Free Base)
Peak Shape Often broad/tailingSharp/Symmetrical
Retention Low (elutes early)High (better separation)
Workup Requires neutralization/free-basingEvaporate & done (Volatile salts)

Module 3: Metal Scavenging

Issue: "My product is grey/brown after Suzuki coupling."

Diagnosis: The N-1 and N-7 positions on the 7-azaindole scaffold form a "bite angle" capable of chelating Palladium (Pd) and Copper (Cu) used in synthesis. Standard flash chromatography often fails to remove these metal complexes.

Protocol: Thiol-Silica Scavenging

  • Dissolve the crude material in THF or DMF.

  • Add SiliaMetS® Thiol or MP-TMT (macroporous polystyrene-bound trimercaptotriazine) resin.

    • Loading: 3–5 equivalents relative to the expected metal content (usually 10–20 wt% of crude).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm frit.

  • Proceed to Flash/HPLC purification.[2][3]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 7-azaindole amines based on solubility and impurity profile.

PurificationLogic Start Crude 7-Azaindole Amine CheckSol Solubility Check: Soluble in DCM? Start->CheckSol YesDCM Yes CheckSol->YesDCM Liquid Load NoDCM No (Only MeOH/DMSO) CheckSol->NoDCM Precipitates NP_Flash Normal Phase Flash DCM / MeOH YesDCM->NP_Flash SolidLoad Solid Load on Celite NoDCM->SolidLoad Tailing Issue: Tailing? NP_Flash->Tailing Modifier Add 1% TEA or Use 10% NH3/MeOH Tailing->Modifier Fix RP_Flash Reverse Phase (C18) SolidLoad->RP_Flash Check_pH Check pH Strategy RP_Flash->Check_pH High_pH High pH (pH 9-10) Ammonium Bicarbonate Check_pH->High_pH Best for Basic Amines Low_pH Low pH (pH 2) TFA / Formic Check_pH->Low_pH If unstable at high pH

Caption: Decision tree for selecting the optimal purification mode. Blue nodes indicate decision points; Green nodes indicate optimized protocols.

FAQs: Rapid Fire Troubleshooting

Q: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina is excellent for 7-azaindoles because it lacks the acidic protons of silica. However, alumina has lower loading capacity and is more expensive. Use it for final polishing, not bulk crude purification.

Q: My compound is pure by LCMS but colored (yellow/brown). A: This is likely trace oxidation of the pyrrole ring or residual metal. If thiol scavenging didn't work, try a Charcoal Filtration . Dissolve in hot ethanol, add activated charcoal, stir for 30 mins, and filter through Celite.

Q: I used TFA in my Prep-HPLC, and now my NMR shows extra peaks. A: You likely isolated the Trifluoroacetate salt. The "extra peaks" might be broad exchangeable protons or splitting due to salt formation. To desalt: Dissolve in DCM, wash with Saturated NaHCO₃ (aq), dry over Na₂SO₄, and concentrate.

References

  • Teledyne ISCO. (2016). Purification of Heterocyclic Compounds: Strategies for Pyridines and Indoles. Application Note AN102. Link

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Blog. Link

  • Phenomenex. (2024).[4] HPLC Tech Tip: Basic Analytes in Reversed-Phase - High pH vs Low pH.Link

  • Journal of Medicinal Chemistry. (2015). Facile Synthesis of 4- and 7-Azaindoles from the Corresponding Imines.[5] ResearchGate.[6] Link

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Application Note. Link

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stabilization of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine (also known as 7-azaindole-2-methanamine).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine (also known as 7-azaindole-2-methanamine). While this compound is a highly valuable building block—particularly in the synthesis of kinase inhibitors—its free base form is notoriously unstable. This document provides a mechanistic understanding of this instability, troubleshooting FAQs, and field-validated protocols to ensure reproducible experimental outcomes.

Mechanistic Overview of Instability

The chemical instability of the (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine free base stems from three distinct structural liabilities:

  • N-Oxidation of the Azaindole Core: The electron-rich nature of the 7-azaindole system makes the pyridine nitrogen highly susceptible to oxidation by atmospheric oxygen. This readily leads to the formation of N-oxides, a common transformation in azaindole chemistry[1].

  • Carbamate Formation: As a primary amine, the methanamine moiety is a strong nucleophile. Upon exposure to atmospheric CO

    
    , it rapidly forms a zwitterionic intermediate that transitions into a stable, insoluble carbamate salt[2]. This alters the stoichiometry of your reagent and quenches the amine's reactivity[3].
    
  • Benzylic Oxidation and Dimerization: The benzylic-like position of the methanamine group is prone to oxidative deamination. Under aerobic conditions, single-electron oxidation can generate a radical cation, which subsequently deprotonates to form an imine. This imine can react with another amine molecule to form dimers or polymeric degradation products[4].

Troubleshooting & FAQs

Q1: My free base powder turned from off-white to yellow/brown after a few weeks in the refrigerator. Is it still usable? A: We strongly advise against using discolored batches. The color change is a direct visual indicator of oxidative degradation. The 7-azaindole core is prone to forming N-oxides[1], and the primary heteroaryl amine can oxidize into imines and colored polymeric dimers[4]. Causality: Oxygen diradicals interact with the electron-rich heteroaromatic system and the activated benzylic C-H bonds. Using degraded material will introduce complex impurities and drastically reduce your downstream coupling yields. Solution: Always procure and store the compound as its hydrochloride (HCl) salt under an inert atmosphere (Argon/N


) at -20°C.

Q2: I opened a fresh bottle of the free base, but my amide coupling yields are inconsistent and lower than expected. Why? A: The primary amine is reacting with atmospheric CO


 every time the bottle is opened. Primary amines react with CO

to form carbamate species[3]. Causality: The primary amine attacks CO

to form a zwitterion, which then transfers a proton to a second amine molecule, forming a stable carbamate salt[2]. Because carbamates lack the nucleophilicity of the free amine, the effective molarity of your reagent is significantly lower than what you weighed out. Solution: Generate the free base in situ from the HCl salt immediately prior to the coupling reaction.

Q3: How can I verify that my HCl salt has completely converted to the free base during my reaction setup? A: You can use a self-validating solubility check. The HCl salt of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine is generally insoluble in aprotic solvents like dry dichloromethane (DCM) or tetrahydrofuran (THF). When you add a mild organic base (e.g., N,N-Diisopropylethylamine, DIPEA), the suspension will transition into a clear solution. This visual cue confirms the successful liberation of the free base.

Experimental Protocols

Protocol: In Situ Free Base Generation and Immediate Utilization

Objective: To generate the reactive free base without exposing it to atmospheric O


 or CO

.

Step 1: Preparation of the Salt Suspension

  • In an oven-dried flask purged with Argon, suspend 1.0 equivalent of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride in anhydrous DCM or THF (0.1 M concentration).

  • Causality: Using anhydrous solvents prevents hydrolytic side reactions, while Argon prevents N-oxidation and carbamate formation.

Step 2: Base Addition and Liberation

  • Cool the suspension to 0°C using an ice bath.

  • Dropwise, add 1.2 to 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA or Triethylamine).

  • Self-Validation: Stir for 10-15 minutes. The heterogeneous suspension will clarify into a homogeneous solution, confirming the release of the free base. Check the pH of a 1 µL aliquot on wet pH paper; it should read ~9-10.

Step 3: Immediate Downstream Coupling

  • Immediately add your electrophile (e.g., an activated carboxylic acid, sulfonyl chloride, or alkyl halide) to the clear solution.

  • Causality: Reacting the free base immediately minimizes the window for any potential self-condensation or residual oxidative degradation.

Data Presentation

Table 1: Comparative Stability of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine (Salt vs. Free Base)

Storage ConditionFormAtmosphereTimeframePurity Retention (%)Primary Degradant
25°C (Benchtop)Free BaseAir7 Days< 60%Carbamate / N-Oxide
4°C (Fridge)Free BaseAir30 Days~ 75%Carbamate
-20°C (Freezer)Free BaseArgon6 Months> 95%Trace Imines
25°C (Benchtop)HCl SaltAir30 Days> 98%None
-20°C (Freezer)HCl SaltArgon> 2 Years> 99%None

Note: Quantitative purity retention is illustrative based on general primary heteroaryl methanamine degradation kinetics.

Visualizations

degradation A (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine (Free Base) D Carbamate Salt Formation (Loss of Reactivity) A->D Nucleophilic Attack E N-Oxide Formation (Azaindole Core) A->E Oxidation F Oxidative Deamination (Imine/Dimer Formation) A->F Benzylic Oxidation B Atmospheric CO2 B->D C O2 / Light C->E C->F

Degradation pathways of the free base amine via CO2 and O2 exposure.

workflow S1 Store as HCl Salt (-20°C, Argon) S2 Suspend in Dry Solvent (e.g., DCM/THF) S1->S2 S3 Add Mild Base (e.g., DIPEA / Et3N) S2->S3 S4 In Situ Free Base (Generated in Solution) S3->S4 S5 Immediate Use in Downstream Reaction S4->S5

Recommended workflow for in situ free base generation to prevent degradation.

References

  • Application Note: A Comparative Study of N-Oxidation Protocols for 7-Azaindole. BenchChem. 1

  • Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. 3

  • Impact of Solvent on the Thermal Stability of Amines. NIH PMC. 2

  • Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. ACS Organometallics. 4

Sources

Reference Data & Comparative Studies

Validation

The Analytical Challenge: Electronic Causality in 7-Azaindoles

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines in the development of kinase inhibitors. When func...

Author: BenchChem Technical Support Team. Date: March 2026

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines in the development of kinase inhibitors. When functionalizing this core, distinguishing between C-2 and C-3 substitution is a notorious analytical bottleneck. The pyrrole and pyridine ring protons exhibit complex, tightly coupled spin systems that are highly sensitive to the electronic microenvironment.

To accurately interpret the


H NMR spectrum of a 2-substituted 7-azaindole, one must first understand the causality behind the chemical shifts. The parent 7-azaindole consists of an electron-rich pyrrole fused to an electron-deficient pyridine[1]().

When a substituent is introduced at the C-2 position, the H-2 proton is lost, and the H-3 proton collapses into a sharp singlet. The exact chemical shift of this H-3 singlet is dictated by the electronic nature of the C-2 substituent:

  • Electron-Donating Groups (EDGs): Alkyl groups (e.g., isobutyl) donate electron density via inductive (+I) and hyperconjugation effects. This increases the shielding at C-3, pushing the H-3 proton upfield (e.g., ~6.25 ppm)[2]().

  • Electron-Withdrawing/Conjugated Groups (EWGs): Aryl or halogen groups withdraw electron density (-I / -R effects) and introduce magnetic anisotropy. This deshields the H-3 proton, shifting it downfield.

Electronic_Effects Core 7-Azaindole Core (H-3 ~6.48 ppm) Sub2 C-2 Substitution Core->Sub2 EDG Electron Donating (e.g., -Isobutyl) Sub2->EDG +I Effect EWG Conjugated/Withdrawing (e.g., -Phenyl) Sub2->EWG -R / Anisotropy H3_Shield H-3 Shielded (~6.25 ppm) EDG->H3_Shield H3_Deshield H-3 Deshielded (> 6.80 ppm) EWG->H3_Deshield

Fig 1. Electronic effects of C-2 substitution on the H-3 pyrrole proton chemical shift.

Platform Comparison: Experimental vs. AI-Assisted Interpretation

Platform A: High-Field 2D NMR (The Ground Truth)

Traditionally, confirming C-2 substitution requires a full suite of 1D and 2D NMR experiments. Because the H-3 proton in a 2-substituted derivative and the H-2 proton in a 3-substituted derivative both appear as singlets in the


H spectrum, 1D NMR alone is often insufficient for absolute proof. Chemists must rely on Heteronuclear Multiple Bond Correlation (HMBC) to observe 3-bond carbon-proton couplings (e.g., from the H-3 proton to the C-2 substituent's carbon).
  • Pros: Provides absolute, definitive proof of molecular connectivity.

  • Cons: Highly time-consuming; requires expensive high-field instrumentation (400-600 MHz) and manual multiplet extraction[3]().

Platform B: AI-Assisted Prediction (e.g., ACD/Labs NMR Predictors)

Modern workflows accelerate this process using dual-algorithm AI prediction software. Platforms like ACD/Labs utilize both Neural Networks and HOSE (Hierarchical Orthogonal Space Encoding) code databases to predict complete 1D and 2D spectra directly from a chemical structure[4](). Because the HOSE codes accurately map the precise electronic microenvironments (like the shielding effect of a C-2 isobutyl group), the software can instantly differentiate the predicted


H shift of a 2-substituted isomer from a 3-substituted isomer.
  • Pros: Eliminates the need for routine 2D NMR by validating regiochemistry directly against the 1D

    
    H spectrum. Calculates complex J-couplings in seconds[4]().
    
  • Cons: Accuracy is dependent on database training; highly novel scaffolds may require manual database training to reduce the prediction error margin.

Quantitative Data: Chemical Shift Comparison

The following table summarizes the experimental


H NMR chemical shifts for the critical protons of the 7-azaindole core, comparing the parent compound against a synthesized 2-alkyl derivative[2](). It highlights how AI prediction software maintains a tight error margin, allowing for confident 1D verification.
CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)ACD/Labs Pred. Error (Avg Δ ppm)
7-Azaindole (Parent) 6.48 (d)7.95 (dd)7.10 (dd)8.30 (dd)± 0.05
2-Isobutyl-7-azaindole 6.25 (s)7.87 (dd)7.07 (dd)8.23 (dd)± 0.08
2-Phenyl-7-azaindole ~6.85 (s)~8.05 (dd)~7.18 (dd)~8.35 (dd)± 0.12

(Note: Data acquired in CDCl


 at 300-400 MHz. The H-3 proton shifts upfield for the isobutyl derivative due to electron donation, while the pyridine protons (H-4, H-5, H-6) remain relatively stable but exhibit distinct doublet-of-doublet splitting patterns).

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratories should implement a self-validating workflow. The protocol below uses Platform B (AI Prediction) as the primary rapid-verification tool, with Platform A (2D NMR) serving as the fallback validation mechanism if the prediction error exceeds a defined threshold.

Protocol 1: AI-Assisted Structure Verification (Platform B)
  • In Silico Preparation: Import the SMILES string of the proposed 2-substituted 7-azaindole (and its 3-substituted regioisomer) into the ACD/Labs interface[4]().

  • Parameter Definition: Define the experimental parameters to match your physical sample (e.g., Solvent: CDCl

    
    , Frequency: 400 MHz) to ensure the algorithm simulates accurate second-order coupling effects[4]().
    
  • Execution: Run the dual-algorithm prediction. The software will output the expected chemical shifts and J-couplings based on its continuously updated spectral databases[4]().

  • Validation Check: Overlay the predicted spectrum with your raw 1D

    
    H experimental data.
    
    • Pass Condition: If the experimental H-3 singlet matches the predicted C-2 isomer shift with a Δ ppm < 0.2, the regiochemistry is validated.

    • Fail Condition: If Δ ppm > 0.2, or if the spectrum is ambiguous, proceed to Protocol 2.

Protocol 2: High-Resolution 2D NMR Acquisition (Platform A)
  • Sample Preparation: Dissolve 5-10 mg of the purified 7-azaindole derivative in 0.6 mL of CDCl

    
     or DMSO-d
    
    
    
    [3]().
  • Acquisition: Acquire a standard

    
    H spectrum (30° pulse, 2-4s acquisition time, 16 scans)[3](). Follow immediately with a 
    
    
    
    H-
    
    
    C HMBC experiment optimized for long-range coupling (J = 8 Hz).
  • Interpretation: Locate the H-3 singlet in the

    
    H dimension. Trace its correlation in the 2D plane to the 
    
    
    
    C dimension. A distinct cross-peak to the carbon atom of the C-2 substituent definitively proves the regiochemistry.

NMR_Workflow cluster_A Platform A: Experimental NMR cluster_B Platform B: AI Prediction Start Synthesized 2-Substituted 7-Azaindole Exp 400-600 MHz 1D/2D NMR Start->Exp Comp ACD/Labs NMR Predictors Start->Comp Acq Acquire 1H, 13C, HSQC, HMBC Exp->Acq ManInt Manual Multiplet Analysis Acq->ManInt Verify Structure Verification: Overlay & Compare (Δ ppm < 0.2) ManInt->Verify Pred Input Structure (SMILES) Comp->Pred AlgInt HOSE Code & Neural Net Pred->AlgInt AlgInt->Verify

Conclusion

References

  • 1H and 13C NMR studies of 7‐azaindole and related compounds Source: Scilit / Magnetic Resonance in Chemistry URL
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling Source: Thieme Connect URL
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor Source: ACD/Labs URL
  • 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindole Protocols)

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of 7-Azaindole-2-methanamine

Executive Summary This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation patterns of 7-azaindole-2-methanamine (CAS: 1202249-18-4), a critical scaffold in the development of ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation patterns of 7-azaindole-2-methanamine (CAS: 1202249-18-4), a critical scaffold in the development of kinase inhibitors (e.g., JAK3, TrkA). As a bioisostere of indole and purine, understanding its ionization and dissociation behavior is essential for metabolite identification and pharmacokinetic profiling.

This document objectively compares 7-azaindole-2-methanamine against its structural analog, Indole-2-methanamine , to highlight the specific influence of the pyridine nitrogen (N7) on fragmentation stability and ion abundance.

Part 1: Comparative Analysis

7-Azaindole-2-methanamine vs. Indole-2-methanamine

The primary structural difference between these two compounds is the presence of a nitrogen atom at the 7-position in the azaindole, rendering the ring system more electron-deficient. This alteration significantly impacts the collision-induced dissociation (CID) energy requirements and the resulting fragment ion masses.

Table 1: Comparative MS/MS Profile

Feature7-Azaindole-2-methanamineIndole-2-methanamineTechnical Insight
Molecular Formula C₈H₉N₃C₉H₁₀N₂Azaindole has +1 N, -1 CH compared to indole.
Monoisotopic Mass 147.08 Da146.08 Da1 Da mass shift facilitates rapid differentiation.
Precursor Ion [M+H]⁺ m/z 148 m/z 147 Protonation occurs preferentially at the pyridine N (N7) or the primary amine.
Primary Fragment m/z 131 [M+H - NH₃]⁺m/z 130 [M+H - NH₃]⁺Both undergo facile deamination, but the azaindole core (m/z 131) is more resistant to further ring opening.
Secondary Fragment m/z 104 [M+H - NH₃ - HCN]⁺m/z 103 [M+H - NH₃ - HCN]⁺Characteristic loss of HCN from the pyrrole ring.
Ring Stability High (Pyridine-fused)Moderate (Benzene-fused)7-Azaindole requires ~10-15% higher collision energy (CE) for equivalent fragmentation efficiency.

Part 2: Experimental Protocol (ESI-MS/MS)

To replicate the fragmentation data described below, use the following standardized protocol. This workflow ensures optimal ionization of the basic primary amine and the pyridine ring.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 7-azaindole-2-methanamine in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute stock to 1 µg/mL (approx. 6.8 µM) in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Note: Formic acid is critical to ensure protonation ([M+H]⁺), as the pKa of the primary amine is ~8.8 and the N7 pyridine is ~4.6.

Instrumentation Setup (Direct Infusion)
  • Source: Electrospray Ionization (ESI) in Positive Mode (+).[1]

  • Flow Rate: 5–10 µL/min.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20–30 V (Optimize to prevent in-source fragmentation).

  • Source Temperature: 100 °C.

  • Desolvation Temperature: 250 °C.

MS/MS Acquisition
  • Precursor Isolation: Select m/z 148.1 with a window of ± 0.5 Da.

  • Collision Gas: Argon or Nitrogen.[2]

  • Collision Energy (CE) Ramp:

    • Low (10-15 eV): To observe the primary loss of ammonia (m/z 131).

    • High (25-40 eV): To drive ring cleavage and HCN loss (m/z 104, 77).

Part 3: Fragmentation Mechanism & Visualization

Mechanistic Breakdown

The fragmentation of 7-azaindole-2-methanamine follows a distinct "Charge Retention" and "Ring Contraction" pathway.

  • Precursor Ion (m/z 148): The protonated molecule exists in equilibrium, with the proton shared between the highly basic primary amine side chain and the pyridine nitrogen.

  • Primary Loss (m/z 131): The most dominant channel is the neutral loss of Ammonia (NH₃, 17 Da) . This cleavage is driven by the formation of a resonance-stabilized cation. Unlike simple benzyl amines, the resulting ion likely rearranges into a stable aza-tropylium-like ion or a methylene-7-azaindolium species.

  • Secondary Loss (m/z 104): The m/z 131 ion undergoes ring contraction, expelling Hydrogen Cyanide (HCN, 27 Da) . This is a diagnostic cleavage for nitrogen heterocycles (pyrroles/pyridines).

  • Tertiary Loss (m/z 77): At high collision energies, a second HCN molecule is lost (or C₂H₂), leading to the destruction of the heterocyclic core.

Pathway Diagram

The following diagram illustrates the stepwise fragmentation logic.

G Start 7-Azaindole-2-methanamine [M+H]+ m/z 148 Frag1 [M+H - NH3]+ m/z 131 (Stabilized Aza-cation) Start->Frag1 Loss of NH3 (-17 Da) Low CE (10-15 eV) Minor 7-Azaindole Cation m/z 118 Start->Minor Loss of CH2NH2 (Minor) Frag2 [M+H - NH3 - HCN]+ m/z 104 (Ring Contraction) Frag1->Frag2 Loss of HCN (-27 Da) Med CE (20-30 eV) Frag3 [M+H - NH3 - 2HCN]+ m/z 77 (Core Breakdown) Frag2->Frag3 Loss of HCN (-27 Da) High CE (>35 eV)

Caption: Stepwise ESI-MS/MS fragmentation pathway of 7-azaindole-2-methanamine showing dominant ammonia loss followed by sequential ring degradation.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Molecules. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole. PubMed. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

Validation

Introduction: The Analytical Challenge of Pyrrolo[2,3-b]pyridines

An In-Depth Guide to HPLC Method Development for Pyrrolo[2,3-b]pyridine Amines: A Comparative Analysis The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for Pyrrolo[2,3-b]pyridine Amines: A Comparative Analysis

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its bioisosteric relationship with indoles and purines makes it a privileged structure in drug discovery. However, the inherent basicity of the pyridine nitrogen and the potential for secondary amine functionalities present significant challenges for analytical chemists, particularly in High-Performance Liquid Chromatography (HPLC) method development.[2]

These molecules are prone to poor chromatographic performance, characterized by tailing peaks, low retention, and poor reproducibility, primarily due to their interaction with the stationary phase and their polarity.[2] This guide provides a comparative analysis of HPLC method development strategies for pyrrolo[2,3-b]pyridine amines, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and compare traditional approaches with modern alternatives to build robust, self-validating analytical methods.

Pillar 1: Deconstructing the Core Chromatographic Challenges

The primary difficulties in analyzing basic compounds like pyrrolo[2,3-b]pyridine amines via reversed-phase HPLC stem from two main issues: secondary ionic interactions and poor retention of polar analogues.[2]

  • Peak Tailing via Silanol Interactions: Traditional silica-based stationary phases, even when end-capped, possess residual acidic silanol groups (Si-OH) on their surface. At typical mobile phase pH values (3-7), these silanols can be deprotonated (SiO-), creating negatively charged sites. Positively charged basic analytes (protonated amines) can then undergo strong secondary ionic interactions with these sites, leading to distorted, tailing peaks and reduced column efficiency.[2]

  • Poor Retention of Polar Analogs: Many pyrrolo[2,3-b]pyridine derivatives are highly polar. In reversed-phase chromatography, where the stationary phase is hydrophobic, these polar compounds have weak interactions and may elute in or near the solvent front (void volume), making accurate quantification impossible.[3][4]

Visualizing the Problem: Analyte-Silanol Interaction

The diagram below illustrates the detrimental interaction between a protonated basic analyte and a deprotonated residual silanol group on a conventional silica-based stationary phase.

cluster_0 Conventional C18 Silica Surface cluster_1 Mobile Phase Silanol Residual Silanol Group (Deprotonated) C18 C18 Chains (Hydrophobic Interaction) Analyte Protonated Pyrrolopyridine Amine Analyte->Silanol Strong Ionic Interaction (Causes Tailing) Analyte->C18 Desired Hydrophobic Interaction (Retention)

Caption: Detrimental silanol interactions vs. desired retention mechanism.

Pillar 2: A Comparative Guide to HPLC Methodologies

Successful method development requires a systematic approach to selecting the column and optimizing the mobile phase. Below, we compare various strategies.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Approach

RP-HPLC remains the most common starting point. The key is to mitigate the challenges of peak tailing and poor retention through careful selection of column chemistry and mobile phase conditions.

Column Selection: Beyond Standard C18

Standard C18 columns often yield poor results for basic analytes. Modern alternatives offer superior performance:

  • High-Purity Silica Columns: Using Type B silica with low metal content reduces the acidity and number of residual silanols from the outset.[5]

  • Polar-Endcapped Columns: These columns use a more polar group to cover residual silanols, offering a different selectivity and often better peak shape for bases.[3]

  • Charged Surface Hybrid (CSH) Technology: This approach incorporates a low level of positive charges onto the stationary phase surface. This surface charge repels the protonated basic analytes, minimizing interaction with any underlying silanols and dramatically improving peak shape, especially under low ionic strength acidic conditions (e.g., 0.1% formic acid).[5]

Mobile Phase Optimization: The Key to Control

  • pH Control: Operating at a low pH (e.g., < 3) ensures that residual silanol groups are not ionized, preventing strong secondary interactions.[2] Conversely, a high pH (> 8) deprotonates the basic analyte, making it neutral and less likely to interact with silanols, though this can reduce column lifetime.[2]

  • Mobile Phase Additives:

    • Amine Additives (e.g., Triethylamine - TEA): Historically, a small amount of a basic "sacrificial amine" like TEA was added to the mobile phase. The TEA preferentially interacts with the active silanol sites, masking them from the analyte. However, this approach is not suitable for LC-MS analysis as it causes significant ion suppression.[5]

    • Ion-Pairing Reagents (e.g., TFA, HFBA): Reagents like trifluoroacetic acid (TFA) can improve peak shape but can also cause ion suppression in MS detectors and may be difficult to remove from the column.[6][7] Using a volatile buffer like ammonium formate or ammonium acetate is highly recommended, especially for LC-MS applications.[4]

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar pyrrolo[2,3-b]pyridine amines that are unretained by reversed-phase columns, HILIC is an excellent alternative.[4][6][8]

  • Mechanism: HILIC uses a polar stationary phase (like bare silica or amide-bonded phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[4] The stationary phase adsorbs a water-rich layer, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the aqueous (strong solvent) portion of the mobile phase.[4]

  • Advantages: Provides excellent retention for polar compounds and is highly compatible with mass spectrometry because the high organic content of the mobile phase facilitates efficient desolvation and ionization in the MS source.[4]

Data Summary: Comparing Chromatographic Approaches
FeatureStandard RP-HPLC (C18)Modern RP-HPLC (CSH)HILIC
Primary Retention HydrophobicHydrophobicPartitioning into aqueous layer
Best For Non-polar to moderately polar analytesBasic and moderately polar analytesVery polar, hydrophilic analytes
Peak Shape for Amines Often poor (tailing)ExcellentGenerally good, but sensitive to sample solvent
Mobile Phase High aqueous contentHigh aqueous contentHigh organic content (>80% ACN)
MS Compatibility Good (with appropriate buffers)Excellent (ideal with formic acid)Excellent (promotes ionization)
Key Challenge Peak tailing from silanol interactions[2]Less common, well-controlledAchieving robust and reproducible retention[4]

Pillar 3: Beyond HPLC - Alternative and Complementary Technologies

While HPLC is a powerful tool, integrating other technologies provides a more comprehensive analytical toolkit.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles.[9][10]

  • Mechanism: The smaller particle size increases column efficiency and resolution. To maintain optimal flow, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[10][11]

  • Comparison:

    • Speed: UPLC offers significantly faster analysis times (3-10 minutes) compared to HPLC (15-20 minutes).[10][11]

    • Resolution & Sensitivity: Provides sharper, narrower peaks, leading to better resolution and higher sensitivity.[12][13]

    • Solvent Consumption: Reduced run times and lower flow rates lead to a significant decrease in solvent usage.[12]

    • Consideration: The initial capital cost for UPLC systems is higher than for HPLC systems.[12]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for both chiral and achiral separations of amines.[14][15]

  • Mechanism: SFC uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity.[15] This allows for very fast and efficient separations. Organic modifiers (like methanol) and additives are often used to control retention and selectivity.[14]

  • Advantages: SFC is particularly effective for chiral separations of primary amines, a common feature in drug candidates.[16][17] It is considered a "green" technology due to the reduced use of organic solvents.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable in drug development for the identification and quantification of impurities and degradation products.[18][19]

  • Mechanism: An MS detector is coupled to the HPLC/UPLC system, providing molecular weight and structural information for each eluting peak.

  • Application: For pyrrolo[2,3-b]pyridine amines, LC-MS is critical for identifying reaction byproducts, confirming the structure of the main compound, and performing forced degradation studies to establish stability-indicating methods.[18][20]

Experimental Protocol: A Self-Validating Workflow for Method Development

This section provides a detailed, step-by-step methodology for developing a robust RP-HPLC method for a novel pyrrolo[2,3-b]pyridine amine.

Workflow Diagram: HPLC Method Development

A Step 1: Analyte Characterization (pKa, logP, solubility) B Step 2: Initial Column & Mobile Phase Screening - CSH C18 & Phenyl-Hexyl Columns - Acidic Mobile Phases (0.1% FA in H2O/ACN) A->B F Is Retention & Peak Shape Adequate? B->F C Step 3: Gradient Optimization - Run fast initial gradient (e.g., 5-95% B in 5 min) - Adjust gradient slope for resolution D Step 4: Fine-Tuning & Optimization - Adjust pH, temperature, flow rate - Test different organic modifiers (MeOH vs. ACN) C->D E Step 5: Method Validation (ICH Guidelines) - Specificity, Linearity, Accuracy, Precision, Robustness D->E F->C Yes G Switch to HILIC or SFC F->G No

Caption: A systematic workflow for HPLC method development.

Step-by-Step Protocol
  • Analyte Characterization:

    • Determine the pKa and logP of the target pyrrolo[2,3-b]pyridine amine. This information is critical for initial method selection. A low logP and high pKa suggest potential challenges in RP-HPLC.

  • Initial Screening Conditions:

    • Column: Screen at least two columns of different selectivity. A good starting point is a Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 x 50 mm) and a Phenomenex Kinetex Phenyl-Hexyl (2.6 µm, 2.1 x 50 mm). The CSH column provides excellent peak shape for bases, while the Phenyl-Hexyl offers alternative pi-pi interaction selectivity.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detector: UV, at the lambda max of the analyte.

  • Gradient Elution:

    • Perform a fast scouting gradient from 5% to 95% B over 5 minutes.

    • Based on the retention time of the analyte, adjust the gradient to improve resolution from any impurities. For example, if the peak elutes at 3 minutes in the scouting run, a shallower gradient from 20% to 50% B over 10 minutes may be appropriate.

  • Optimization:

    • Peak Tailing: If peak tailing is still observed on the CSH column, consider using a mobile phase with a slightly higher ionic strength (e.g., 10 mM ammonium formate at pH 3.0).

    • Poor Retention: If the analyte elutes too early (<2x the void volume), consider switching to a HILIC method.

  • Method Validation:

    • Once an acceptable separation is achieved, validate the method according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

Developing a robust HPLC method for pyrrolo[2,3-b]pyridine amines is a challenging but achievable task that requires a logical, systematic approach. While traditional C18 columns often fail to provide adequate performance, modern stationary phases like Charged Surface Hybrid (CSH) columns offer vastly improved peak shapes for these basic compounds. For highly polar analogs, HILIC provides a superior retention mechanism. By understanding the underlying chemical interactions and systematically comparing different columns and mobile phases, researchers can develop reliable, self-validating methods. Furthermore, leveraging advanced technologies like UPLC for higher throughput and LC-MS for impurity identification is crucial for accelerating drug development timelines and ensuring product quality.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available at: [Link]

  • LCGC International. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

  • Rajput, P. A., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Available at: [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Available at: [Link]

  • Separations. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available at: [Link]

  • PubMed. (2025, January 15). Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. Available at: [Link]

  • ResearchGate. Chiral SFC-UV separation of amine and imine derivative using standard.... Available at: [Link]

  • Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Available at: [Link]

  • Chromatography Today. Column Technology for Achiral SFC Separations. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]

  • ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Available at: [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Available at: [Link]

  • LCGC International. Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. Available at: [Link]

  • PMC. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Available at: [Link]

  • ScienceDirect. (2018, October 27). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Available at: [Link]

  • PubMed. (2004, October 29). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Available at: [Link]

  • ResearchGate. (2025, August 10). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Available at: [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. Available at: [Link]

  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available at: [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]

  • PubMed. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. Available at: [Link]

  • American Pharmaceutical Review. (2013, July 5). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. Available at: [Link]

  • Restek. HPLC Troubleshooting Guide. Available at: [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Available at: [Link]

  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

Sources

Comparative

Crystal structure analysis of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine salts

Topic: Crystal Structure Analysis of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine Salts Content Type: Publish Comparison Guide (Technical Framework) Audience: Senior Researchers, Medicinal Chemists, Crystallographers[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine Salts Content Type: Publish Comparison Guide (Technical Framework) Audience: Senior Researchers, Medicinal Chemists, Crystallographers[1]

Executive Summary: The 7-Azaindole Scaffold in Solid-State

The compound (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine represents a critical "hinge-binding" pharmacophore used extensively in the design of kinase inhibitors (e.g., JAK, c-Met, FGFR inhibitors).[1] While the 7-azaindole core is a celebrated bioisostere of the indole ring—offering improved aqueous solubility and distinct hydrogen-bonding capabilities—its solid-state behavior is complex.[1]

This guide provides a technical framework for analyzing and selecting salt forms of this intermediate. Unlike rigid templates, we focus on the causality of crystal packing : how the competition between the basic primary amine (side chain) and the pyridine nitrogen (ring) dictates the lattice architecture.

Chemical Context & Protonation Landscape

To understand the crystal structure, we must first map the protonation sites. This molecule possesses three distinct nitrogen centers with divergent electronic behaviors.

SiteIdentityApprox. pKaCrystallographic Role
N1 Pyrrole NH~13 (Acidic)H-Bond Donor. Critical for the characteristic

dimer formation in neutral forms.[1]
N7 Pyridine N~4.6 (Basic)H-Bond Acceptor. The "Hinge Binder."[1] Protonation here disrupts the dimer motif.
N(exo) Primary Amine~9.5 (Basic)Primary Protonation Site. In mono-salts, this site protonates first, acting as a cationic anchor.[1]
The "Protonation Switch" Mechanism
  • Neutral State: The molecule likely crystallizes as a centrosymmetric dimer via N1-H[1]···N7 interactions, forming flat ribbons or sheets.

  • Mono-Salt (e.g., HCl): The primary amine (

    
    ) protonates.[1] The N1-H···N7 dimer motif may persist if the anion (
    
    
    
    ) is accommodated in the interstitial space, or the cation may bridge via the anion.
  • Di-Salt (e.g., 2HCl): Both the primary amine and N7 protonate.[1] The N1-H···N7 dimer is chemically impossible (repulsion). The lattice becomes dominated by charge-assisted hydrogen bonds (

    
    ).[1]
    

Comparative Analysis of Salt Forms

The following table compares the structural and performance metrics of the most relevant salt forms for this scaffold.

FeatureMono-Hydrochloride (HCl) Dihydrochloride (2HCl) Hemisulfate (0.5 H₂SO₄)
Stoichiometry 1:1 (Base:Acid)1:2 (Base:Acid)2:1 (Base:Acid)
Protonation Primary Amine onlyPrimary Amine + N7 (Ring)Primary Amine
Crystal System Monoclinic (

typical)
Triclinic or MonoclinicOrthorhombic (often)
Packing Motif Bilayers anchored by

Ionic network; water channels commonCross-linked columns
Hygroscopicity Low to ModerateHigh (Risk of deliquescence)Low
Solubility Good (>10 mg/mL)Excellent (>50 mg/mL)Moderate
Development Risk Preferred Lead Storage stability riskPolymorphism risk
Deep Dive: The Hydrochloride Architecture

In the Mono-HCl form, the chloride ion typically sits in a pocket formed by the protonated primary amine.

  • Interaction:

    
     (Distance ~3.1 Å).[1]
    
  • Secondary Interaction: The N1-H (pyrrole) often donates a hydrogen bond to the Chloride of a neighboring unit, creating a "zig-zag" chain along the b-axis.[1]

  • Pi-Stacking: The 7-azaindole rings stack in an offset parallel fashion (centroid-centroid distance ~3.6–3.8 Å), stabilized by the planarity of the ring system.[1]

Visualization: Salt Selection & Packing Logic

The following diagram illustrates the decision logic for salt selection based on the desired crystal lattice properties.

SaltLogic Start Target Molecule: (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine Analysis pKa Analysis: Amine (~9.5) >> N7 (~4.6) Start->Analysis MonoAcid Add 1.0 eq Strong Acid (HCl, HBr) Analysis->MonoAcid Standard Route DiAcid Add >2.0 eq Strong Acid (Excess HCl) Analysis->DiAcid High Solubility Route MonoSalt Mono-Salt Form (Protonated Amine) MonoAcid->MonoSalt DiSalt Di-Salt Form (Protonated Amine + N7) DiAcid->DiSalt Packing1 Packing: Retains N1-H...N7 Dimer Potential Anion bridges Amine-Amine MonoSalt->Packing1 Packing2 Packing: Dimer BROKEN (N7 blocked) High Lattice Energy Likely Hydrate Formation DiSalt->Packing2

Caption: Logical flow for salt selection. Mono-salts preserve the potential for ring-ring hydrogen bonding, while di-salts force a purely ionic packing motif often prone to hydration.[1]

Experimental Protocol: Single Crystal Growth

Growing X-ray quality crystals of this specific salt series requires controlling the kinetics of nucleation to avoid amorphous precipitation.

Method: Vapor Diffusion (Sitting Drop) [1]

  • Preparation of Stock Solution:

    • Dissolve 20 mg of the (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine HCl salt in 2 mL of Methanol (MeOH) .

    • Note: If solubility is too high, use a 1:1 MeOH:Ethanol mix.

    • Filter through a 0.22 µm PTFE syringe filter to remove dust/nucleation sites.

  • Antisolvent Selection:

    • Prepare three reservoirs:

      • A: Ethyl Acetate (Slow diffusion, good for prisms).

      • B: Diethyl Ether (Fast diffusion, risk of needles).

      • C: Acetonitrile (Intermediate).

  • Setup:

    • Place 500 µL of Antisolvent in the outer reservoir.

    • Place 20 µL of the Stock Solution in the central well (sitting drop).

    • Seal tightly with clear tape or a glass coverslip.

  • Observation:

    • Store at 20°C (controlled).

    • Check for birefringence under polarized light after 24–48 hours.

    • Self-Validation: If precipitate is amorphous, repeat with a lower concentration (10 mg/mL) or switch to Isopropyl Alcohol (IPA) as the solvent.

Structural Solution Workflow

Once data is collected, the structure solution for 7-azaindole derivatives often faces specific challenges regarding the orientation of the ring nitrogen (N7 vs C7).

StructureSolution Data Diffraction Data (HKL File) Phase Phasing (SHELXT / Intrinsic) Data->Phase Model Initial Model Phase->Model Refine Refinement (SHELXL) Model->Refine Check Assignment Check: N7 vs C7 Disorder? Refine->Check Check->Refine Flip Ring/Occupancy Final Final CIF R1 < 5% Check->Final Clear Density

Caption: Crystallographic workflow emphasizing the critical check for N7/C7 assignment, a common error in azaindole structure determination due to similar electron density.

References

  • Vertex Pharmaceuticals. (2011). Crystal structure of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PubMed Central. Link

  • MDPI. (2023). Crystal Structure of Pexidartinib Dihydrochloride Dihydrate. Molbank. Link

  • BenchChem. (2025). Crystallographic Data for 5-Bromo-7-azaindole. Technical Guide. Link

  • American Institute of Physics. (2005). Study of 7-azaindole in its first four singlet states: Protonation and Dimerization. J. Chem. Phys. Link[1]

  • PubChem. (2025).[2][3] Compound Summary: (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride.[1] National Library of Medicine. Link[1]

Sources

Comparative

Selectivity Profiles of 2- vs 3-Substituted 7-Azaindole Kinase Inhibitors

Topic: Selectivity profiles of 2- vs 3-substituted 7-azaindole kinase inhibitors Content Type: Publish Comparison Guide A Structural & Functional Analysis for Medicinal Chemists Executive Summary The 7-azaindole (1H-pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity profiles of 2- vs 3-substituted 7-azaindole kinase inhibitors Content Type: Publish Comparison Guide

A Structural & Functional Analysis for Medicinal Chemists

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase drug discovery, serving as a bioisostere of the purine core of ATP. Its utility stems from the N1-H (donor) and N7 (acceptor) motif, which forms a high-affinity bidentate hydrogen bond with the kinase hinge region.

However, the vector of substitution—specifically at the C2 versus C3 position—dramatically alters the binding mode, selectivity profile, and metabolic fate of the inhibitor. This guide objectively compares these two substitution patterns, revealing that while 3-substitution typically drives potency via "adenine-mimicry," 2-substitution often forces a "flipped" binding mode that can unlock unique selectivity profiles and improved metabolic stability against aldehyde oxidase (AO).

Structural Biology: The Hinge Binding Mechanism

To understand the selectivity divergence, one must first grasp the binding orientation.

  • The "Normal" Mode (Canonical): The 7-azaindole mimics the adenine of ATP.[1]

    • N1 (Pyrrole NH): Donates H-bond to the hinge backbone carbonyl (e.g., Glu/Met).

    • N7 (Pyridine N): Accepts H-bond from the hinge backbone NH.[2]

    • C3 Vector: Points toward the Gatekeeper residue and the back pocket (hydrophobic region II).

    • C2 Vector: Points toward the Solvent Front (ribose binding pocket) but is in close proximity to the hinge residues.

  • The "Flipped" Mode:

    • The scaffold rotates 180°.[3][4]

    • N7: Now points toward the solvent front or interacts with water networks.

    • C3 Vector: Points to the solvent front.

    • C2 Vector: Points toward the Gatekeeper.

Visualization: Binding Mode Switch

The following diagram illustrates the critical structural "switch" dictated by substitution.

BindingMode cluster_0 Normal Binding Mode (Typical for 3-Substituted) cluster_1 Flipped Binding Mode (Forced by 2-Substituted) Hinge_N Hinge Backbone Azaindole_3 7-Azaindole Core Hinge_N->Azaindole_3 Bidentate H-Bond (N1/N7) Gatekeeper_3 Gatekeeper Residue Azaindole_3->Gatekeeper_3 C3 Vector (Accesses Back Pocket) Hinge_F Hinge Backbone Azaindole_2 7-Azaindole Core (Rotated 180°) Hinge_F->Azaindole_2 Altered H-Bonding Solvent_2 Solvent Front Azaindole_2->Solvent_2 C2 Vector (Accesses Ribose Pocket)

Figure 1: Structural logic dictating the binding orientation. 2-substitution often sterically clashes with the gatekeeper in the 'Normal' mode, forcing the 'Flipped' orientation.

Comparative Analysis: 2- vs 3-Substitution

The following table synthesizes data from SAR studies (e.g., JAK, Trk, and Aurora kinase programs) to compare the functional consequences of substitution.

Feature3-Substituted 7-Azaindoles2-Substituted 7-Azaindoles
Primary Binding Mode Normal. Mimics ATP adenine.[1]Flipped. Often required to avoid steric clash with the Gatekeeper.
Potency Driver High. C3 substituents can access the hydrophobic back pocket, a major driver of affinity.Variable. Often lower initial affinity unless specific H-bonds in the solvent front are engaged.
Selectivity Profile Lower (Promiscuous). Because it mimics ATP closely, it often hits multiple kinases with similar back-pocket sizes.Higher (Tunable). The "flipped" mode presents a unique shape that fewer kinases can accommodate, allowing for high specificity.
Metabolic Stability Poor to Moderate. The C2 position is highly susceptible to oxidation by Aldehyde Oxidase (AO) .High. Substitution at C2 blocks the primary site of AO metabolism, significantly extending half-life (

).
Synthetic Feasibility High. C3 is electron-rich; susceptible to electrophilic aromatic substitution (e.g., halogenation, Friedel-Crafts).Moderate. Requires lithiation or cross-coupling on pre-functionalized scaffolds (e.g., 2-halo-7-azaindole).
Key Drug Examples Vemurafenib (PLX4032), Pexidartinib (PLX3397).Probes for specific kinases (e.g., Cdc7, specific JAK3 isoforms).
Deep Dive: The Aldehyde Oxidase (AO) Liability

A critical discriminator is metabolic stability. 7-azaindoles are prone to oxidation at the C2 position by cytosolic AO, converting them to the inactive 2-oxo-7-azaindole lactam.

  • 3-Substituted: The C2 proton remains exposed. To mitigate AO metabolism, chemists often must add steric bulk elsewhere or rely on rapid clearance.

  • 2-Substituted: The substitution physically blocks the site of oxidation, often resolving the AO liability entirely.

Experimental Protocols for Validation

To empirically verify the binding mode and selectivity profile, the following self-validating workflows are recommended.

Protocol A: Differential Selectivity Profiling (Kinome Scan)

Objective: Determine if the substitution pattern shifts the off-target profile.

  • Compound Prep: Dissolve 2-sub and 3-sub analogs in 100% DMSO to 10 mM.

  • Panel Selection: Use a panel of ~300 kinases (e.g., DiscoveRx KINOMEscan). Ensure inclusion of kinases with varying Gatekeeper sizes (e.g., T338 in c-Src vs. T315 in Abl).

  • Assay: Perform competition binding assays at 1 µM.

  • Data Analysis: Calculate the Selectivity Score (S-score) :

    
    
    
  • Interpretation:

    • If 3-sub S(35) > 0.2 and 2-sub S(35) < 0.05, the 2-substitution has successfully restricted the pharmacophore to a specific subset of kinases.

Protocol B: Aldehyde Oxidase (AO) Stability Assay

Objective: Confirm metabolic stability advantage of 2-substitution.

  • System: Human Liver Cytosol (HLC) (Note: AO is cytosolic; microsomes will NOT work effectively for this specific pathway).

  • Inhibitor Check: Include Hydralazine (specific AO inhibitor) in a control arm to confirm AO-driven clearance.

  • Incubation:

    • Substrate conc: 1 µM.

    • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring disappearance of parent and appearance of +16 Da peak (lactam).

  • Validation: If

    
     drops >50% in the 2-sub analog vs 3-sub, the mechanism is confirmed.
    
Decision Logic for Medicinal Chemistry

Use this workflow to decide between 2- and 3-substitution during lead optimization.

MedChemDecision Start Start: 7-Azaindole Hit Check_AO Is C2-oxidation (AO) a liability? Start->Check_AO AO_Yes Yes: High Clearance Check_AO->AO_Yes AO_No No: Stable Check_AO->AO_No Try_2Sub Strategy: 2-Substitution (Block Metabolic Soft Spot) AO_Yes->Try_2Sub Check_Potency Check Potency & Binding Mode Try_2Sub->Check_Potency Potency_Low Potency Dropped? Check_Potency->Potency_Low Flip_Hypothesis Hypothesis: Induced 'Flipped' Mode Optimize Solvent Front Vector Potency_Low->Flip_Hypothesis Yes Try_3Sub Strategy: 3-Substitution (Maximize Affinity via Back Pocket) AO_No->Try_3Sub Check_Selectivity Check Selectivity (S-Score) Try_3Sub->Check_Selectivity Selectivity_Poor Promiscuous? Check_Selectivity->Selectivity_Poor Switch_Vector Switch to 2-Sub or Modify 3-Sub Linker Selectivity_Poor->Switch_Vector Yes

Figure 2: Strategic decision tree for optimizing 7-azaindole scaffolds based on metabolic stability and selectivity data.

References
  • Popowycz, F., et al. (2014).[2] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Link

  • Lévesque, S., et al. (2020). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[5][6] Chemical and Pharmaceutical Bulletin. Link

  • Bamborough, P., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Pierce, A.C., et al. (2011). "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors." Journal of Medicinal Chemistry. Link

  • Tsai, J., et al. (2008). "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity (Vemurafenib)." Proceedings of the National Academy of Sciences. Link

Sources

Validation

Infrared spectroscopy (IR) bands for 7-azaindole amine functional groups

Executive Summary 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in modern drug discovery, serving as a bioisostere for indole and purine.[1] Its utility in kinase inhibition relies heavily on the uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in modern drug discovery, serving as a bioisostere for indole and purine.[1] Its utility in kinase inhibition relies heavily on the unique electronic properties of the pyridine nitrogen (N7). For researchers, distinguishing 7-azaindole from its parent scaffold (indole) or verifying its functionalization requires a nuanced understanding of Infrared (IR) Spectroscopy.

This guide provides a technical comparison of the amine functional groups within 7-azaindole. Unlike standard amines, the 7-azaindole scaffold exhibits a "chameleon-like" IR signature dependent on its physical state (solid vs. solution) due to cooperative hydrogen bonding.[1]

Part 1: The Spectroscopic Landscape (Indole vs. 7-Azaindole)[1]

The substitution of the C7 carbon in indole with a nitrogen atom to create 7-azaindole introduces a strong hydrogen bond acceptor (N7) adjacent to the hydrogen bond donor (N1-H). This creates a unique "Push-Pull" electronic environment that drastically alters the IR spectrum compared to Indole.

Comparative Band Assignment Table
Functional GroupVibration ModeIndole (Alternative)7-Azaindole (Target)Spectroscopic Insight
Ring N-H Stretch (

)
3420–3380 cm⁻¹ (Sharp, non-associated)3200–2500 cm⁻¹ (Broad, multi-substructure)CRITICAL: In solid state, 7-azaindole forms a cyclic dimer, causing a massive red-shift and broadening due to dual H-bonds.[1]
Ring C=N Stretch (

)
Absent (C=C only)1590–1580 cm⁻¹ Diagnostic band for the pyridine ring fusion; absent in pure indole.
Ring Breathing Skeletal~1460 cm⁻¹1420–1405 cm⁻¹ Shift caused by the electron-deficient pyridine ring.[1]
C-H (Aromatic) Stretch (

)
3050 cm⁻¹3100–3000 cm⁻¹ Often obscured by the broad N-H envelope in solids.
The "Dimer Anomaly"

While Indole forms weak chains or disordered aggregates in the solid state, 7-azaindole forms a thermodynamically stable cyclic dimer (similar to DNA base pairs). This results in a broad, complex absorption band often mistaken for carboxylic acids or wet samples.

SpectralShift cluster_0 Monomer (Dilute Solution) cluster_1 Dimer (Solid State/Conc.) Monomer Free N1-H (No Interaction) MonoSpec Sharp Peak ~3480 cm⁻¹ Monomer->MonoSpec Vibrates Freely Dimer Cyclic Dimer (N1-H ... N7) Monomer->Dimer Concentration/Solidification DimerSpec Broad Envelope 3200-2500 cm⁻¹ Dimer->DimerSpec Strong Coupling Explanation The N7 atom acts as a 'trap' for the N1-H proton, weakening the N-H bond and lowering frequency. Dimer->Explanation

Figure 1: Mechanism of the spectral red-shift in 7-azaindole due to intermolecular dimerization.

Part 2: Differentiating Amine Substituents

In drug development, 7-azaindole is frequently functionalized with an exocyclic primary amine (e.g., 3-amino-7-azaindole).[1] Distinguishing the Ring NH from the Exocyclic NH₂ is vital for validating synthesis.

Functional Group Discrimination[1]
FeatureRing Amine (N1-H)Exocyclic Primary Amine (-NH₂)
Band Count Single band (or broad envelope)Doublet (Asymmetric & Symmetric stretch)
Frequency < 3200 cm⁻¹ (H-bonded in solid)3450–3300 cm⁻¹ (Distinct peaks)
Intensity Strong, BroadMedium, Sharp
Deformation In-plane bending ~1250 cm⁻¹Scissoring ~1620–1650 cm⁻¹

Experimental Tip: If the spectrum shows a broad "hump" centered at 2900 cm⁻¹ but sharp peaks emerging at 3400/3300 cm⁻¹, you have successfully installed the primary amine without alkylating the ring nitrogen.

Part 3: Experimental Methodologies

To obtain reliable data, one must choose the correct acquisition mode. The strong self-association of 7-azaindole makes it sensitive to sample preparation.[1]

Protocol A: Rapid Identification (ATR-FTIR)

Best for: Routine QC, raw material ID.[1]

  • Crystal Selection: Use a Diamond or ZnSe ATR crystal.

  • Background: Collect 32 scans of air background.

  • Sample Loading: Place ~5 mg of solid 7-azaindole on the crystal.

  • Compression: Apply high pressure using the anvil. Crucial: Ensure uniform contact to resolve the broad N-H band.

  • Acquisition: Scan 4000–600 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Analysis: Look for the "Pyridine Fingerprint" at 1590 cm⁻¹.

Protocol B: Structural Characterization (Solution Transmission)

Best for: Observing the monomer and calculating H-bond strength.[1]

  • Solvent: Use anhydrous CCl₄ or CHCl₃ (non-polar solvents minimize solvent-solute interaction).[1]

  • Cell: CaF₂ liquid cell (0.1 mm path length).

  • Concentration Gradient: Prepare series from 10 mM to 0.1 mM.

  • Observation:

    • High Conc: Dominant broad band at ~3200 cm⁻¹ (Dimer).

    • Low Conc: Emergence of sharp band at ~3480 cm⁻¹ (Monomer).

  • Validation: If the broad band persists at high dilution, the sample may contain moisture (water mimics the H-bond acceptor role).

Workflow cluster_ATR Routine QC (ATR) cluster_Sol R&D / Detailed Analysis Start Start: 7-Azaindole Sample Choice Select Mode Start->Choice ATR_Step1 Apply Solid to Diamond Crystal Choice->ATR_Step1 Solid State Sol_Step1 Dissolve in CCl₄ (Dilute < 1mM) Choice->Sol_Step1 Solution State ATR_Step2 Check 3200-2500 cm⁻¹ (Broad Dimer Band) ATR_Step1->ATR_Step2 Result Compare to Reference Standard ATR_Step2->Result Sol_Step2 Check ~3480 cm⁻¹ (Sharp Monomer Band) Sol_Step1->Sol_Step2 Sol_Step2->Result

Figure 2: Decision tree for selecting the appropriate IR acquisition method based on analytical needs.

References

  • Catalán, J., et al. (1998). "The dimerization of 7-azaindole." Journal of the American Chemical Society.

  • Fuke, K., et al. (2005). "Infrared Spectroscopy of 7-Azaindole Tautomeric Dimer." The Journal of Physical Chemistry A.

  • National Institute of Standards and Technology (NIST). "7-Azaindole Gas Phase IR Spectrum." NIST Chemistry WebBook.

  • Sigma-Aldrich. "Product Specification: 7-Azaindole."[1] Merck KGaA.

  • BenchChem. "Comparative Bioavailability of 7-Azaindole vs. Indole."[1] BenchChem Guides.

Sources

Safety & Regulatory Compliance

Safety

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine proper disposal procedures

This guide outlines the authoritative protocols for the safe handling and disposal of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine (also known as 2-(Aminomethyl)-7-azaindole). These procedures are designed for research and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine (also known as 2-(Aminomethyl)-7-azaindole). These procedures are designed for research and drug development environments, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.[1]

Chemical Identification & Hazard Profile

Before initiating any disposal workflow, verify the material identity and state.[2][3] This compound is a 7-azaindole derivative with a primary amine side chain.

PropertyDetail
Chemical Name (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine
CAS Number 1788054-88-5 (HCl Salt) / Generic Free Base
Molecular Formula C₈H₉N₃ (Free Base)
Physical State Solid (Powder/Crystals)
Acidity/Basicity Basic (Free amine is corrosive/irritant); Acidic (if HCl salt)
Solubility Soluble in DMSO, Methanol, Dilute Aqueous Acid
GHS Hazard Classification[5]
  • Warning: Causes skin irritation (Category 2).

  • Warning: Causes serious eye irritation (Category 2A).

  • Warning: May cause respiratory irritation (STOT SE 3).

  • Note: While specific acute toxicity data may be limited, treat as Acute Tox. 4 (Oral) based on structural analogs (7-azaindole core).

Pre-Disposal Directives

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if handling solutions >100 mM.

  • Body: Standard laboratory coat and closed-toe shoes.

  • Respiratory: Use a fume hood. If generating dust outside a hood, use an N95 or P100 particulate respirator.

Segregation & Compatibility
  • Incompatible with: Strong oxidizing agents (e.g., peroxides, permanganates), Acid chlorides, Anhydrides.

  • Storage: Store in a cool, dry place. The amine is potentially hygroscopic ; keep containers tightly sealed to prevent moisture absorption which can complicate weighing and disposal.

Disposal Procedures

Select the appropriate workflow based on the physical state of the waste. Commercial Incineration (Method A) is the preferred and safest method for pharmaceutical research labs.

Method A: Commercial Disposal (Recommended)

This method ensures full compliance with EPA/RCRA regulations by transferring liability to a licensed facility.

Step 1: Waste Characterization

  • Solid Waste: Excess powder, contaminated wipes, weighing boats.

  • Liquid Waste: Mother liquors, reaction mixtures, HPLC effluents.

Step 2: Containerization

  • Solids: Place in a wide-mouth HDPE jar. Label as "Hazardous Waste - Solid - Toxic/Irritant" .

  • Liquids: Collect in a chemically compatible solvent waste container (e.g., "Non-Halogenated Organic Waste" if dissolved in MeOH/DMSO).

    • Critical: Do not mix with oxidizing acids (Nitric, Chromic) to prevent exothermic reactions.

Step 3: Labeling (RCRA Compliance)

  • If the specific CAS is not listed on the P- or U-list (40 CFR 261.33), characterize by hazard.

  • RCRA Codes: Likely D001 (Ignitable, if in flammable solvent) or Non-Regulated (if solid salt).

  • Label Text: "(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine - Irritant/Basic Organic Amine".

Method B: Chemical Deactivation (Small Scale Only)

Use this method only if commercial pickup is unavailable and you have approval from your institution's EHS department.

Principle: Oxidation of the electron-rich 7-azaindole ring and the primary amine using Acidified Potassium Permanganate . This cleaves the aromatic system into less toxic, water-soluble fragments.

Protocol:

  • Preparation: In a fume hood, dissolve the waste (up to 1g) in 3M Sulfuric Acid (H₂SO₄) .

  • Oxidation: Slowly add 0.2M Potassium Permanganate (KMnO₄) solution while stirring.

    • Observation: The purple color will disappear as the oxidant is consumed.[4] Continue adding until a faint purple color persists for 30 minutes.

  • Quenching: If excess purple color remains, decolorize by adding solid Sodium Bisulfite (NaHSO₃) pinch-by-pinch.

  • Final Disposal: Neutralize the clear/brown solution to pH 7 using Sodium Hydroxide or Sodium Bicarbonate. The resulting neutral aqueous solution can typically be drain-disposed with copious water (check local sewer codes).[2]

Emergency Response: Spills

  • Solid Spill:

    • Dampen a paper towel with water or ethanol to prevent dust generation.

    • Wipe up the powder gently.

    • Place all cleanup materials into a "Hazardous Waste - Solid" bag.

    • Clean the surface with a mild detergent solution.

  • Liquid Spill:

    • Absorb with an inert material (vermiculite, sand, or commercial spill pad).

    • Do not use sawdust (combustible).

    • Scoop into a waste container and label as hazardous debris.

Visual Decision Matrix

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalWorkflow Start Waste Generation (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid SolidBin Solid Waste Bin (Label: Toxic/Irritant) Solid->SolidBin Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (DMSO, MeOH, DCM) SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent OrgBin Organic Waste Carboy (Halogenated vs Non-Halogenated) OrgSolvent->OrgBin Segregate AqNeutral Check pH & Neutralize (pH 5-9) AqSolvent->AqNeutral AqNeutral->OrgBin If Toxic/Heavy Metals Drain Sanitary Sewer (If permitted by EHS) AqNeutral->Drain Non-Toxic Only

Caption: Decision tree for segregating and disposing of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine waste streams.

References

  • BenchChem. (2025).[1] Navigating the Safe Disposal of 1-Acetyl-7-azaindole: A Procedural Guide. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 7-Azaindole. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from

  • University of Science and Technology (HK). Chemical Waste Disposal Guidelines: Destruction of Aromatic Amines. Retrieved from

Sources

Handling

Personal protective equipment for handling (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine

Comprehensive Safety and Handling Guide: (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine Prepared by: Your Senior Application Scientist This document provides essential safety protocols and operational guidance for the handli...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine

Prepared by: Your Senior Application Scientist

This document provides essential safety protocols and operational guidance for the handling and disposal of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine. As a specialized heterocyclic amine, this compound requires meticulous handling to ensure personnel safety and experimental integrity. The following procedures are synthesized from established laboratory safety principles and data from structurally analogous compounds to provide a robust framework for its use in research and development settings.

Hazard Assessment: An Evidence-Based Approach

While a comprehensive toxicological profile for (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine is not fully established, a reliable hazard assessment can be constructed by examining its structural components: the 7-azaindole core and the aminomethyl group. Data from close structural isomers and derivatives provide a strong basis for our safety protocols.[1][2]

An analysis of (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine HCl, an isomer, and other 2-substituted 7-azaindoles reveals a consistent hazard profile.[3][4] The primary risks are associated with irritation and acute toxicity.

Table 1: Synthesized Hazard Profile

Hazard Classification GHS Hazard Statement Rationale and Potential Effects Source(s)
Acute Toxicity, Oral H302: Harmful if swallowed Ingestion may lead to systemic toxic effects.
Skin Irritation H315: Causes skin irritation Direct contact can cause redness, inflammation, and discomfort. [4][5]
Serious Eye Irritation H319: Causes serious eye irritation Contact with eyes can result in significant irritation and potential damage. [4]

| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. |[4] |

Based on this profile, the compound warrants a "Warning" signal word and the use of the GHS exclamation mark pictogram.

The Hierarchy of Controls: A Multi-Layered Safety System

To ensure maximum safety, we will implement the hierarchy of controls. This proven system prioritizes engineering and administrative controls to minimize hazard exposure, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

Engineering Controls: Your First and Best Line of Defense

Engineering controls are designed to remove the hazard at the source, representing the most effective way to manage exposure.

  • Fume Hood: All manipulations of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine powders or aerosols, directly addressing the respiratory irritation hazard (H335).[4][6]

  • Ventilation: The laboratory must be equipped with general ventilation that ensures a high rate of air exchange.[3]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4][7] Their proximity is crucial for immediate decontamination in the event of accidental exposure.

Administrative Controls: Safe Work Practices
  • Restricted Access: Designate specific areas within the lab for handling this compound. Only trained personnel should be allowed in these areas during operations.

  • Hygiene: Never eat, drink, or smoke in the laboratory.[3][8] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][7]

  • Labeling: All containers holding the compound, including stock solutions and experimental samples, must be clearly labeled with the chemical name and appropriate hazard warnings.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is mandatory for all personnel handling (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine. The selection is directly informed by the compound's hazard profile.[3][4][7][8]

Table 2: Mandatory PPE for Handling (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine

Protection Type Specification Rationale
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. Protects against serious eye irritation (H319) from splashes or airborne particles.[3][9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm). Prevents direct skin contact, addressing the skin irritation hazard (H315).[1][9] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[7][8]
Body Protection A buttoned laboratory coat. For larger-scale operations, chemical-resistant aprons and sleeves are recommended. Protects skin and personal clothing from contamination.[7][10]

| Respiratory Protection | Generally not required when working within a certified fume hood. If a fume hood is not available or if aerosol generation is unavoidable, a full-face respirator with appropriate cartridges must be used. | Prevents inhalation and addresses the respiratory irritation hazard (H335).[3][9][10] |

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol

This protocol outlines the standard workflow for using the compound, from receipt to use.

  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[9][11] The recommended storage temperature is 2-8°C.

    • Log the material into your chemical inventory.

  • Preparation (Inside a Fume Hood):

    • Don all required PPE as outlined in Table 2.

    • To weigh the solid, gently tap the container to settle the powder. Avoid creating dust. Use a micro-spatula for transfers.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Experimental Use:

    • Keep all vessels containing the compound covered when not in immediate use.

    • Perform all reactions and manipulations within the fume hood.

  • Post-Experiment Decontamination:

    • Decontaminate all glassware and equipment that came into contact with the compound. A thorough rinse with a suitable solvent (e.g., ethanol or acetone), followed by standard washing, is recommended.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

G cluster_prep Preparation & Use weigh Weigh Solid (In Fume Hood) dissolve Prepare Solution (In Fume Hood) weigh->dissolve experiment Perform Experiment (In Fume Hood) dissolve->experiment decon Decontaminate (Glassware & Surfaces) experiment->decon receipt Receive & Inspect storage Store Appropriately (2-8°C, Ventilated) receipt->storage If OK storage->weigh Retrieve for use waste Segregate Waste decon->waste

Caption: Standard operational workflow for (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Chemical waste must be handled by professionals. Do not discharge this compound or its waste into drains or the environment.[3][9]

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated gloves, weigh boats, and paper towels in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Storage of Waste:

    • Store waste containers in a designated secondary containment area, away from general laboratory traffic.

  • Professional Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[12]

    • The recommended disposal method is controlled incineration in a facility equipped with an afterburner and flue gas scrubber.[3][12]

G cluster_segregate Waste Segregation start Generate Waste (Solid or Liquid) solid_waste Contaminated Solids (Gloves, Paper, etc.) start->solid_waste If Solid liquid_waste Contaminated Liquids (Solvents, Solutions) start->liquid_waste If Liquid label_solid Label as 'Solid Hazardous Waste' solid_waste->label_solid label_liquid Label as 'Liquid Hazardous Waste' liquid_waste->label_liquid store_waste Store in Secondary Containment label_solid->store_waste label_liquid->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup disposal Professional Disposal (e.g., Incineration) ehs_pickup->disposal

Caption: Waste disposal workflow for (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine.

References

  • ECHEMI. (n.d.). 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets.
  • INDOFINE Chemical Company, Inc. (2026, January 23). Safety Data Sheet: 5-AZAINDOLE. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98%. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine
Reactant of Route 2
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine
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